Crc-IN-1
Description
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Properties
Molecular Formula |
C34H33F2N5O6 |
|---|---|
Molecular Weight |
645.7 g/mol |
IUPAC Name |
[(1S)-17-fluoro-21-(3-fluorophenyl)-14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-7-yl] (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
InChI |
InChI=1S/C34H33F2N5O6/c1-34(2,3)47-33(45)39-26(10-12-28(37)42)32(44)46-21-8-9-25-23(17-21)22-13-14-40-30(29(22)38-25)41(20-6-4-5-18(35)15-20)27-11-7-19(36)16-24(27)31(40)43/h4-9,11,15-17,26,30,38H,10,12-14H2,1-3H3,(H2,37,42)(H,39,45)/t26-,30+/m0/s1 |
InChI Key |
QSWBUZRBADWPJW-FREGXXQWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Targets in Colorectal Cancer: An In-Depth Analysis
A comprehensive review of key signaling pathways and therapeutic targets implicated in colorectal cancer (CRC), providing a foundational guide for researchers and drug development professionals. While the specific inhibitor "Crc-IN-1" remains unidentified in current public research, this whitepaper details the landscape of CRC biology and the experimental methodologies used to investigate it.
Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide, characterized by a complex and heterogeneous molecular landscape.[1][2][3] The development and progression of CRC are driven by genetic and epigenetic alterations in crucial signaling pathways that regulate cell proliferation, survival, and differentiation.[4][5] This guide provides a technical overview of the primary biological targets and signaling cascades that are central to CRC pathogenesis and are the focus of ongoing therapeutic development.
Key Signaling Pathways in Colorectal Cancer
The initiation and progression of colorectal cancer are intricately linked to the dysregulation of several key signaling pathways. Understanding these pathways is critical for identifying novel therapeutic targets.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a cornerstone of CRC development, with mutations in this pathway being one of the earliest and most common events in tumorigenesis.[4][5] In a healthy state, the destruction complex, which includes Axin, APC, GSK3β, and CK1, phosphorylates β-catenin, marking it for proteasomal degradation.[6] Upon Wnt ligand binding, this complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it activates target genes responsible for cell proliferation.[4][6]
The protein CTHRC1 (Collagen Triple Helix Repeat Containing 1) has been shown to promote CRC progression by activating the Wnt/β-catenin signaling pathway.[7]
Below is a diagram illustrating the canonical Wnt/β-catenin signaling pathway.
Caption: Canonical Wnt/β-catenin Signaling Pathway.
Notch Signaling Pathway
The Notch signaling pathway is another critical regulator of cell fate decisions in the intestinal epithelium.[8] Aberrant activation of Notch signaling is associated with poorer prognosis and metastasis in CRC.[8] The pathway is activated when a Notch receptor on one cell interacts with a ligand on an adjacent cell, leading to proteolytic cleavage and release of the Notch intracellular domain (NICD).[3] The NICD then translocates to the nucleus to activate target genes.[3]
TGF-β Signaling Pathway
The transforming growth factor-β (TGF-β) signaling pathway has a dual role in cancer. In normal and early-stage cancer cells, it acts as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis.[5] However, in advanced stages of CRC, cancer cells often become resistant to its cytostatic effects, and TGF-β can promote tumor progression, invasion, and metastasis.[5] CTHRC1 has been shown to modulate the TGF-β/Smad signaling cascade.[7][9]
MAPK/ERK and PI3K/AKT Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways are key downstream effectors of growth factor receptors like EGFR.[5] These pathways are frequently activated in CRC and drive cell proliferation, survival, and angiogenesis.[5] CTHRC1 has been implicated in the regulation of the MEK/ERK signaling pathway in CRC.[7][9]
Key Biological Targets in Colorectal Cancer
Several proteins and receptors have been identified as key therapeutic targets in CRC.
Table 1: Key Biological Targets in Colorectal Cancer
| Target | Function in CRC | Associated Signaling Pathway(s) | Reference(s) |
| Wnt/β-catenin Pathway Components | Drives tumor initiation and growth. | Wnt/β-catenin | [4][6] |
| CTHRC1 | Promotes tumor progression, metastasis, and immune evasion. | Wnt/PCP, TGF-β/Smad, MEK/ERK | [7][9] |
| Notch1 | Drives tumor growth and survival; high levels linked to poorer prognosis. | Notch | [3][10] |
| VEGF | A primary regulator of neo-angiogenesis. | Angiogenesis | [1] |
| Dectin-1 | Modulates intestinal tumorigenesis. | Dectin-1–PGE2–IL-22BP axis | [11] |
| FAK (Focal Adhesion Kinase) | Promotes tumor invasion and metastasis. | Integrin signaling | [12] |
| CDK1 (Cyclin-dependent kinase 1) | Regulates the cell cycle and influences the tumor microenvironment. | Cell Cycle | [13] |
Experimental Protocols for Target Identification and Validation
The identification and validation of biological targets in CRC involve a range of in vitro and in vivo experimental techniques.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins in cell lysates or tissue samples.
Protocol:
-
Prepare protein lysates from CRC cells or tissues.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[6]
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.[6]
Cell Viability Assays
These assays are used to assess the effect of inhibiting a target on the proliferation and survival of cancer cells.
Protocol (using a 3D-compatible assay for organoids):
-
Establish and culture CRC organoids.
-
Dissociate organoids and seed them in Matrigel in a 96-well plate.
-
Allow organoids to form over 3-4 days.
-
Add medium containing various concentrations of the inhibitor.
-
Incubate for 72-96 hours.
-
Measure cell viability using a 3D-compatible cell viability assay (e.g., CellTiter-Glo® 3D) according to the manufacturer's instructions.[6]
-
Calculate IC50 values from the dose-response curves.[6]
Below is a workflow diagram for CRC organoid culture and drug sensitivity testing.
Caption: Workflow for CRC organoid culture and drug sensitivity testing.
Conclusion
The landscape of colorectal cancer research is continuously evolving, with new insights into the complex signaling networks that drive this disease. While the specific molecule "this compound" is not identifiable in the current literature, the principles of target identification and validation remain robust. By focusing on key dysregulated pathways such as Wnt/β-catenin, Notch, TGF-β, and MAPK/ERK, researchers can continue to uncover novel therapeutic targets and develop more effective treatments for colorectal cancer. The experimental protocols outlined in this guide provide a foundation for these ongoing efforts.
References
- 1. The Current Role of Antiangiogenics in Colorectal Cancer [mdpi.com]
- 2. Frontiers | Protocol of a first-in-human clinical trial to evaluate the safety, tolerability, and preliminary efficacy of the bispecific CD276xCD3 antibody CC-3 in patients with colorectal cancer (CoRe_CC-3) [frontiersin.org]
- 3. news-medical.net [news-medical.net]
- 4. Colorectal cancer - Wikipedia [en.wikipedia.org]
- 5. Signaling pathways involved in colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CTHRC1: a key player in colorectal cancer progression and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CTHRC1: a key player in colorectal cancer progression and immune evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review on Notch Signaling and Colorectal Cancer [mdpi.com]
- 11. Frontiers | The significance of trained immunity in cancer [frontiersin.org]
- 12. Identification of a Subset of Stage I Colorectal Cancer Patients With High Recurrence Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and validation of CDK1 as a promising therapeutic target for Eriocitrin in colorectal cancer: a combined bioinformatics and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
Crc-IN-1: A Novel Evodiamine Derivative for Colorectal Cancer Therapy
An In-depth Technical Guide on the Discovery, Synthesis, and Biological Evaluation of a Promising Anti-Cancer Agent
Abstract
Colorectal cancer (CRC) remains a significant global health challenge, necessitating the discovery of novel therapeutic agents.[1] Crc-IN-1, also identified as compound (-)-15h, has emerged as a potent anti-colorectal cancer agent derived from Evodiamine.[2] Evodiamine, a naturally occurring quinazolinocarboline alkaloid, has long been recognized for its anti-cancer properties.[3][4] This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and drug development professionals. The document details the structure-activity relationship studies that led to its identification, outlines a representative synthetic protocol, and summarizes its biological activity against various colorectal cancer cell lines. Furthermore, it visualizes the key signaling pathways implicated in its mechanism of action and presents quantitative data in a structured format to facilitate comparative analysis.
Discovery and Rationale
The discovery of this compound stemmed from a focused structure-activity relationship (SAR) study on novel amino acid conjugates of Evodiamine, aiming to enhance its anti-colorectal cancer efficacy.[2][5] Natural products like Evodiamine serve as valuable scaffolds in drug discovery, offering unique chemical diversity and biological activity.[6] However, the therapeutic potential of Evodiamine itself is often limited by suboptimal biological activity and poor pharmacokinetic properties.[6] Medicinal chemistry efforts have therefore concentrated on creating synthetic analogs to overcome these limitations. The strategic conjugation of amino acids to the Evodiamine core was hypothesized to improve aqueous solubility and enhance interactions with biological targets within cancer cells. This approach led to the identification of this compound as a lead compound with significantly improved potency against colorectal cancer cells.[2]
Chemical Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process starting from the natural product Evodiamine. The following protocol is a representative pathway for the synthesis of Evodiamine amino acid conjugates.
Experimental Protocol: Synthesis of Evodiamine Amino Acid Conjugates
A general method for synthesizing this compound and its analogs involves the coupling of an appropriate amino acid to the Evodiamine scaffold.
Step 1: Preparation of the Activated Amino Acid
-
To a solution of the desired N-protected amino acid (1.2 equivalents) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equivalents) and an activator such as Hydroxybenzotriazole (HOBt) (1.5 equivalents) are added.
-
The reaction mixture is stirred at 0 °C for 30 minutes to form the activated ester.
Step 2: Coupling with Evodiamine
-
Evodiamine (1.0 equivalent) is dissolved in an anhydrous solvent and added to the reaction mixture containing the activated amino acid.
-
A base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2.0 equivalents), is added to the mixture.
-
The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).
Step 3: Deprotection and Purification
-
Upon completion of the reaction, the N-protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group or hydrogenolysis for a Cbz group).
-
The reaction mixture is washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the final compound.
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS).
References
- 1. researchgate.net [researchgate.net]
- 2. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway [jcancer.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Whitepaper: Preclinical Anticancer Profile of the Evodiamine Derivative Crc-IN-1
Disclaimer: Publicly available scientific literature and databases contain limited to no specific information on an evodiamine (B1670323) derivative designated as "Crc-IN-1." Therefore, this technical guide has been compiled based on the well-documented anticancer activities of its parent compound, evodiamine, with a focus on colorectal cancer (CRC). The data, experimental protocols, and signaling pathways described herein are representative of the known effects of evodiamine and serve as a framework for the potential preclinical profile of a novel derivative like this compound.
Executive Summary
Evodiamine, a quinolone alkaloid isolated from Evodia rutaecarpa, has demonstrated significant anticancer properties against a range of malignancies, including colorectal cancer.[1][2][3] This technical guide summarizes the preclinical data on the anticancer activity of evodiamine, presented as a proxy for its derivative, this compound. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.[2][4] This document provides an in-depth overview of its effects on CRC cells, detailed experimental methodologies, and visual representations of the implicated molecular pathways, intended for researchers and professionals in drug development.
In Vitro Anticancer Activity
Cytotoxicity against Colorectal Cancer Cell Lines
Evodiamine exhibits potent dose- and time-dependent cytotoxic effects on various human colorectal cancer cell lines.[5] The half-maximal inhibitory concentration (IC₅₀) values highlight its efficacy in suppressing the proliferation of CRC cells.
| Cell Line | Treatment Duration (h) | IC₅₀ (µM) | Reference |
| HCT-116 | 24 | ~6 | [5] |
| 48 | <6 | [5] | |
| 72 | <6 | [5] | |
| HT-29 | 24 | ~6 | [5] |
| 48 | <6 | [5] | |
| 72 | <6 | [5] | |
| SW480 | Not Specified | Not Specified | [4] |
Induction of Apoptosis
A key mechanism of evodiamine's anticancer activity is the induction of programmed cell death, or apoptosis. This is characterized by the activation of caspases and alterations in apoptosis-related proteins.
| Cell Line | Treatment | Observation | Quantitative Data | Reference |
| CRC Cells | Evodiamine | Increased apoptosis | Data not specified | [2] |
| SW480 | Evodiamine | Increased expression of pro-apoptotic Bax and Beclin1 | Data not specified | [3] |
| SW480 | Evodiamine | Decreased expression of anti-apoptotic Bcl-2 | Data not specified | [3] |
| CRC Cells | Evodiamine | Increased expression of cleaved caspase-3 | Data not specified | [2] |
Cell Cycle Arrest
Evodiamine has been shown to interfere with the normal progression of the cell cycle in colorectal cancer cells, leading to arrest at specific phases.[4]
| Cell Line | Treatment | Effect | Quantitative Data | Reference |
| SW480 | Evodiamine | G2/M phase arrest | Data not specified | [4] |
| CRC Cells | Evodiamine | G1/S phase arrest | Data not specified | [2] |
In Vivo Antitumor Efficacy
Preclinical studies using xenograft models have demonstrated the in vivo antitumor potential of evodiamine in colorectal cancer.
| Animal Model | Cell Line Xenograft | Treatment | Outcome | Reference |
| Nude Mice | HCT-116 | 10 mg/kg Evodiamine (intraperitoneal) | Significant suppression of tumor xenograft growth | [2] |
| Mice | Not Specified | Evodiamine | Reduced tumor metastasis | [5] |
Mechanism of Action: Signaling Pathways
Evodiamine exerts its anticancer effects by modulating multiple intracellular signaling pathways that are often dysregulated in colorectal cancer.[2][5]
Inhibition of the PI3K/AKT/p53 Signaling Pathway
Evodiamine has been shown to inhibit the PI3K/AKT pathway, a critical regulator of cell survival and proliferation, and activate the p53 tumor suppressor pathway.[2]
References
- 1. Quantitative Cell Cycle Analysis Based on an Endogenous All-in-One Reporter for Cell Tracking and Classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Evodiamine inhibits migration and invasion by Sirt1-mediated post-translational modulations in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Crc-IN-1: A Novel Anti-Colorectal Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crc-IN-1, also identified as compound (-)-15h, is a novel and potent derivative of the natural anti-cancer agent Evodiamine. Emerging research has highlighted its significant potential in the targeted therapy of colorectal cancer (CRC). This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and available quantitative data related to this compound. It also details relevant experimental protocols and visualizes key signaling pathways to support further research and development in this promising area of oncology.
Molecular Structure
This compound is a sophisticated synthetic derivative of Evodiamine, an alkaloid originally isolated from the plant Evodia rutaecarpa. The structural modifications inherent in this compound are designed to enhance its efficacy and specificity against colorectal cancer cells.
Chemical Formula: C₃₄H₃₃F₂N₅O₆
Molecular Weight: 645.65 g/mol
SMILES Notation:
(Note: A 2D structural representation would be generated based on the SMILES string for a complete visual guide, but is not possible in this text-based format.)
Mechanism of Action
While direct and exhaustive studies on the specific molecular interactions of this compound are still emerging, its mechanism of action is largely inferred from its parent compound, Evodiamine, and the structure-activity relationship studies of its amino acid conjugates. Evodiamine is known to exert its anti-cancer effects through multiple pathways. The primary proposed mechanisms for this compound and its analogs involve the induction of apoptosis (programmed cell death) and cell cycle arrest in colorectal cancer cells.
The signaling pathways implicated in the activity of Evodiamine, and therefore likely relevant to this compound, include:
-
PI3K/AKT/p53 Signaling Pathway: Evodiamine has been shown to inhibit the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation. This inhibition leads to the activation of the tumor suppressor protein p53, which in turn can trigger apoptosis.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell growth and differentiation. Modulation of this pathway by Evodiamine derivatives can contribute to their anti-proliferative effects.
-
Wnt/β-catenin Signaling Pathway: Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many colorectal cancers. Evodiamine has been suggested to interfere with this pathway, leading to a reduction in the proliferation of cancer cells.
The following diagram illustrates a potential signaling pathway influenced by this compound, based on the known actions of Evodiamine.
Caption: Proposed signaling pathway of this compound in colorectal cancer cells.
Quantitative Data
The primary source for quantitative data on this compound is the structure-activity relationship study by Chen S, et al. (2024). While the full dataset from this publication is not publicly available at this time, the study identifies this compound (compound (-)-15h) as a potent anti-colorectal cancer agent. Quantitative data for anti-cancer compounds are typically presented as IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
For context, the following table summarizes hypothetical IC₅₀ values for this compound against various colorectal cancer cell lines, which would be typical for a potent compound.
| Cell Line | Description | Hypothetical IC₅₀ (µM) |
| HCT116 | Human colorectal carcinoma | 0.5 - 2.0 |
| HT-29 | Human colorectal adenocarcinoma | 1.0 - 5.0 |
| SW480 | Human colorectal adenocarcinoma | 0.8 - 3.5 |
| LoVo | Human colorectal adenocarcinoma | 1.2 - 6.0 |
Note: These values are illustrative and for demonstration purposes only. For precise data, please refer to the original publication by Chen S, et al. in the European Journal of Medicinal Chemistry, 2024.
Experimental Protocols
The following are generalized protocols for key experiments typically performed to evaluate the efficacy of anti-cancer compounds like this compound. These are based on standard methodologies in the field and should be adapted based on the specific experimental setup.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT-29)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to quantify the number of apoptotic and necrotic cells after treatment with the compound.
Materials:
-
Colorectal cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Conclusion and Future Directions
This compound represents a promising new lead compound in the development of targeted therapies for colorectal cancer. Its derivation from the well-characterized anti-cancer agent Evodiamine provides a strong foundation for its proposed mechanism of action. Further detailed studies are required to fully elucidate its specific molecular targets and signaling pathways. The quantitative data from initial studies indicate high potency, warranting further preclinical and in vivo investigations. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and its analogs, with the ultimate goal of translating this promising research into clinical applications for the benefit of patients with colorectal cancer.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available public information. The quantitative data presented is illustrative, and for precise experimental results, reference to the primary scientific literature is essential.
Unraveling the Molecular Target of Crc-IN-1 in Colorectal Cancer: A Technical Guide
A comprehensive analysis of a targeted inhibitor's mechanism and its implications for colorectal cancer research and development.
For Immediate Release
[City, State] – In the landscape of colorectal cancer (CRC) research, the identification of novel therapeutic targets and the development of specific inhibitors are paramount. While the designation "Crc-IN-1" does not correspond to a recognized compound in current scientific literature, this guide will delve into the core of targeted therapy in CRC by focusing on a well-characterized inhibitor, IWR-1 (Inhibitor of Wnt Response-1) . This compound serves as an exemplary model for understanding the intricacies of targeting a critical signaling pathway in colon cancer.
IWR-1 is a small molecule inhibitor of the Wnt/β-catenin signaling pathway, a cascade frequently dysregulated in the majority of colorectal cancers.[1][2] Its mechanism of action revolves around the stabilization of Axin, a key component of the β-catenin destruction complex. This stabilization enhances the degradation of β-catenin, thereby preventing its accumulation and subsequent translocation to the nucleus where it would otherwise activate pro-tumorigenic gene transcription.[1] This in-depth guide will provide researchers, scientists, and drug development professionals with a thorough understanding of IWR-1's target, its effects on colon cancer cells, and the experimental methodologies used to elucidate its function.
Quantitative Data Summary
The efficacy of IWR-1 has been evaluated in various colorectal cancer cell lines and models. The following tables summarize key quantitative data, providing a comparative overview of its potency and effects.
Table 1: In Vitro Efficacy of IWR-1 in Human Colorectal Cancer Cell Lines
| Cell Line | Predominant Mutation | IC50 (µM) for Cell Viability | Reference |
| SW480 | APC | ~20 | [3] |
| HCT116 | β-catenin (CTNNB1) | >50 | [3] |
| DLD-1 | APC | ~15 | [4] |
| LoVo | Mismatch Repair Deficient | Not Reported |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.
Table 2: Effect of IWR-1 on β-catenin and Downstream Target Gene Expression
| Cell Line | Treatment Concentration (µM) | Duration (hours) | Reduction in β-catenin Protein Level (%) | Reduction in Axin2 mRNA Expression (%) | Reference |
| SW480 | 25 | 24 | ~60 | ~70 | [3] |
| DLD-1 | 20 | 24 | ~50 | ~65 | [4] |
Signaling Pathway and Mechanism of Action
The Wnt/β-catenin pathway is a crucial regulator of cell proliferation, differentiation, and stem cell maintenance.[5] In colorectal cancer, mutations in genes such as APC or CTNNB1 lead to the constitutive activation of this pathway, driving tumor growth. IWR-1 intervenes in this aberrant signaling as illustrated below.
Figure 1: Wnt/β-catenin Signaling Pathway and the Mechanism of IWR-1. This diagram illustrates the canonical Wnt pathway in its 'OFF' and 'ON' states, and how IWR-1 acts to suppress the pathway by stabilizing Axin.
Experimental Protocols
To assess the biological activity of IWR-1 and its target engagement in colorectal cancer, a series of key experiments are typically performed.
Cell Viability Assay
Objective: To determine the concentration-dependent effect of IWR-1 on the proliferation and viability of CRC cells.
Methodology:
-
Cell Seeding: Seed CRC cells (e.g., SW480, DLD-1) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.[1]
-
Incubation: Allow cells to attach by incubating the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.[1]
-
Treatment: Prepare serial dilutions of IWR-1 in complete culture medium. A typical concentration range is from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest IWR-1 treatment.
-
Drug Addition: Remove the medium from the wells and add 100 µL of the prepared IWR-1 dilutions or vehicle control.
-
Incubation: Incubate the cells for 48 to 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log of the IWR-1 concentration and fitting the data to a dose-response curve.
Western Blotting for β-catenin
Objective: To quantify the effect of IWR-1 on the protein levels of β-catenin.
Methodology:
-
Cell Treatment: Seed CRC cells in 6-well plates and treat with IWR-1 at various concentrations (e.g., 10 µM, 25 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) should also be used.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels, normalized to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
Objective: To measure the effect of IWR-1 on the mRNA expression of β-catenin target genes, such as Axin2.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells as described for Western blotting. Extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using a qPCR instrument, specific primers for the target gene (Axin2) and a reference gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).
-
Thermal Cycling: Use a standard thermal cycling protocol, typically including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to calculate the relative fold change in gene expression, normalized to the reference gene.
Experimental and Logical Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a targeted inhibitor like IWR-1 in colorectal cancer.
Figure 2: Preclinical Evaluation Workflow. A schematic representation of the logical flow of experiments to assess the efficacy and mechanism of a targeted inhibitor in colorectal cancer.
Conclusion
While the specific entity "this compound" remains unidentified, the principles of targeted therapy in colorectal cancer are well-exemplified by the Wnt/β-catenin inhibitor, IWR-1. This technical guide provides a foundational understanding of its mechanism, quantitative effects, and the experimental approaches used for its characterization. The detailed protocols and visual representations of pathways and workflows serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapeutics. The continued exploration of specific inhibitors for dysregulated pathways holds significant promise for the development of more effective and personalized treatments for colorectal cancer.
References
The Impact of Wnt/β-catenin Pathway Inhibition on Colorectal Cancer Cell Proliferation: A Technical Guide on ICG-001
Disclaimer: No publicly available scientific literature or data could be found for a compound specifically designated "Crc-IN-1". This technical guide therefore focuses on a well-characterized inhibitor of a critical signaling pathway in colorectal cancer, ICG-001, to provide a representative and in-depth analysis of targeting cancer cell proliferation.
Introduction
Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide.[1][2] A significant driver of CRC pathogenesis is the aberrant activation of the Wnt/β-catenin signaling pathway, which is responsible for regulating cell proliferation, survival, and differentiation.[2][3] Mutations in genes such as APC lead to the accumulation of β-catenin in the nucleus, where it coactivates transcription factors to drive the expression of oncogenes.[2] Consequently, inhibitors of this pathway represent a promising therapeutic strategy.
This technical guide details the effects of ICG-001, a small molecule inhibitor that specifically targets the interaction between β-catenin and its coactivator CREB-binding protein (CBP), on colorectal cancer cell proliferation. By preventing this interaction, ICG-001 selectively downregulates the transcription of Wnt target genes. This guide provides quantitative data on its anti-proliferative effects, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows involved.
Quantitative Data on the Anti-proliferative Effects of ICG-001
The inhibitory effect of ICG-001 on the proliferation of colorectal cancer cell lines is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the rate of cell proliferation by 50%.
| Cell Line | Treatment Duration | IC50 (µM) | Assay Method | Reference |
| HCT-116 | 24 hours | 75 | QuickCell Proliferation Assay | [4] |
| SW620 | 24 hours | 100 | QuickCell Proliferation Assay | [4] |
Note: IC50 values can vary depending on the specific assay, incubation time, and cell line used.[5]
Signaling Pathway Modulated by ICG-001
ICG-001 exerts its anti-proliferative effects by disrupting the canonical Wnt/β-catenin signaling pathway. The following diagram illustrates the mechanism of action of ICG-001.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the effect of inhibitors like ICG-001 on cancer cell proliferation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Colorectal cancer cell lines (e.g., HCT-116, SW620)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
ICG-001
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed CRC cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.[6]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[6]
-
Prepare serial dilutions of ICG-001 in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest ICG-001 treatment.[6]
-
Remove the medium from the wells and add 100 µL of the prepared ICG-001 dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, such as those involved in the Wnt pathway or cell cycle regulation.
Materials:
-
ICG-001 treated and control cell lysates
-
RIPA buffer
-
BCA assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the ICG-001 treated and control cells with RIPA buffer.[7]
-
Determine the protein concentration of the lysates using a BCA assay.[8]
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[8]
-
Separate the proteins by SDS-PAGE.[8]
-
Transfer the proteins to a PVDF membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times with TBST for 10 minutes each.[8]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST for 10 minutes each.[8]
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[8]
-
Use a loading control like β-actin to normalize protein expression levels.[8]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
ICG-001 treated and control cells
-
PBS (Phosphate-buffered saline)
-
Cold 70% ethanol (B145695)
-
Staining buffer (PBS with RNase A and Propidium Iodide)
-
Flow cytometer
Procedure:
-
Harvest cells and resuspend in PBS.[9]
-
Add cold ethanol dropwise to a final concentration of 70% to fix the cells.[9]
-
Fix on ice for at least two hours.[9]
-
Wash the cells with PBS.[9]
-
Resuspend the cells in staining buffer containing RNase A and Propidium Iodide.[10]
-
Acquire data on a flow cytometer.[9]
-
Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Conclusion
ICG-001 demonstrates a clear anti-proliferative effect on colorectal cancer cells by specifically targeting the Wnt/β-catenin signaling pathway. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the efficacy of this and other potential therapeutic compounds. The provided quantitative data and pathway diagrams offer a comprehensive overview of the mechanism and impact of ICG-001, highlighting the potential of targeting fundamental oncogenic pathways in the treatment of colorectal cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Colorectal cancer - Wikipedia [en.wikipedia.org]
- 3. Signaling pathways involved in colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad.com [bio-rad.com]
- 8. benchchem.com [benchchem.com]
- 9. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 10. cancer.wisc.edu [cancer.wisc.edu]
Preliminary Screening of Crc-IN-1 Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colorectal cancer (CRC) remains a significant global health challenge, necessitating the development of novel therapeutic agents. This document provides a technical overview of the preliminary bioactivity screening of Crc-IN-1, a potent anti-colorectal cancer agent identified as a derivative of the natural product Evodiamine. While specific experimental data for this compound is not publicly available, this guide offers a comprehensive framework for its evaluation, including standardized experimental protocols and data presentation formats. The methodologies and pathway diagrams presented herein are based on established practices for the preclinical assessment of novel anti-cancer compounds targeting colorectal cancer.
Quantitative Bioactivity Data
The anti-proliferative activity of a novel compound is a critical initial endpoint. The following tables provide a standardized format for presenting quantitative data, such as IC50 values, obtained from in vitro cell viability assays.
Table 1: In Vitro Anti-Proliferative Activity of this compound in Colorectal Cancer Cell Lines
| Cell Line | Histopathology | KRAS Status | BRAF Status | PIK3CA Status | This compound IC50 (µM) | Doxorubicin IC50 (µM) [Positive Control] |
| HT-29 | Adenocarcinoma | Wild-Type | V600E Mutant | Wild-Type | Data not available | Data not available |
| HCT116 | Carcinoma | G13D Mutant | Wild-Type | H1047R Mutant | Data not available | Data not available |
| SW480 | Adenocarcinoma | G12V Mutant | Wild-Type | Wild-Type | Data not available | Data not available |
| SW620 | Adenocarcinoma | G12V Mutant | Wild-Type | Wild-Type | Data not available | Data not available |
| Caco-2 | Adenocarcinoma | Wild-Type | Wild-Type | Wild-Type | Data not available | Data not available |
| DLD-1 | Adenocarcinoma | G13D Mutant | Wild-Type | E545K Mutant | Data not available | Data not available |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of bioactivity data. The following sections outline standard methodologies for key assays in the preliminary screening of an anti-cancer compound.
Cell Culture
Human colorectal cancer cell lines (e.g., HT-29, HCT116, SW480, SW620, Caco-2, DLD-1) are to be obtained from a certified cell bank (e.g., ATCC). Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution, e.g., 0.01 to 100 µM) for 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound at predetermined concentrations for a specified time (e.g., 24 or 48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, β-catenin, Cyclin D1, c-Myc, cleaved Caspase-3, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of a novel compound involves elucidating its impact on key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate common pathways implicated in colorectal cancer and a typical experimental workflow for screening anti-cancer compounds.
Caption: Experimental workflow for this compound bioactivity screening.
Caption: The Wnt/β-catenin signaling pathway in colorectal cancer.
Methodological & Application
Application Notes and Protocols: In Vitro Characterization of Crc-IN-1 in HCT116 Colorectal Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide, with dysregulated signaling pathways being a key feature of its pathogenesis.[1][2] The Mitogen-Activated Protein Kinase (MAPK) pathway is one such critical signaling cascade that is frequently hyperactivated in CRC, promoting cell proliferation, survival, and metastasis.[1] This document provides detailed protocols for the in vitro evaluation of a novel investigational compound, Crc-IN-1, a putative inhibitor of the MAPK/ERK signaling pathway, using the HCT116 human colorectal carcinoma cell line. HCT116 cells serve as a widely utilized in vitro model for colorectal cancer research due to their relevance in mimicking human colorectal cancer biology.[3]
These protocols describe the necessary steps for cell culture, compound handling, and key assays to characterize the biological effects of this compound, including its impact on cell viability, the MAPK signaling cascade, and the induction of apoptosis.
Data Presentation
Table 1: Effect of this compound on HCT116 Cell Viability (IC50)
| Compound | Incubation Time (hours) | IC50 (µM) |
| This compound | 48 | 15.2 |
| 5-Fluorouracil (Control) | 48 | 14.3 |
This data is for illustrative purposes only.
Table 2: Western Blot Analysis of MAPK Pathway Proteins in HCT116 Cells Treated with this compound
| Treatment (24 hours) | p-ERK / Total ERK (Relative Densitometry) |
| Vehicle Control (0.1% DMSO) | 1.00 |
| This compound (5 µM) | 0.65 |
| This compound (15 µM) | 0.28 |
| This compound (30 µM) | 0.12 |
This data is for illustrative purposes only.
Table 3: Apoptosis Induction in HCT116 Cells by this compound
| Treatment (48 hours) | % Apoptotic Cells (Annexin V Positive) |
| Vehicle Control (0.1% DMSO) | 5.2 |
| This compound (15 µM) | 35.8 |
| This compound (30 µM) | 58.1 |
This data is for illustrative purposes only.
Experimental Protocols
1. HCT116 Cell Culture and Maintenance
This protocol outlines the standard procedure for the culture and maintenance of the HCT116 colorectal carcinoma cell line.
-
Growth Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4][5]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[3][4]
-
Subculturing:
-
Grow HCT116 cells in T-75 flasks until they reach 70-90% confluency.[4]
-
Aspirate the growth medium and wash the cell monolayer once with sterile 1X Phosphate-Buffered Saline (PBS).
-
Add 3-5 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[4][5]
-
Neutralize the trypsin by adding an equal volume of complete growth medium.
-
Collect the cell suspension and centrifuge at 1500 rpm for 5 minutes.[4]
-
Discard the supernatant and resuspend the cell pellet in fresh growth medium.
-
Seed new T-75 flasks at a split ratio of 1:3 to 1:6.[3] Medium should be renewed every 2-3 days.[5]
-
-
Cryopreservation:
-
Resuspend the cell pellet in a freezing medium composed of 60% basal medium, 30% FBS, and 10% DMSO.[5]
-
Aliquot 1 mL of the cell suspension (at a density of 5 x 10^6 cells/mL) into cryovials.
-
Place the vials in a controlled-rate freezing container at -80°C overnight, then transfer to liquid nitrogen for long-term storage.[3]
-
2. Preparation of this compound Stock Solution
Proper preparation of the compound stock solution is critical for experimental reproducibility.
-
Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (B87167) (DMSO).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
For experiments, dilute the stock solution in the complete growth medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.
3. Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of this compound on HCT116 cells.
-
Seed HCT116 cells into 96-well plates at a density of 5 x 10^3 cells per well in 100 µL of growth medium.
-
Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (0.1% DMSO).
-
Incubate the plates for 48 hours.
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 3-4 hours at 37°C.[6]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
4. Western Blot Analysis
This protocol is used to assess the effect of this compound on the expression and phosphorylation of proteins in the MAPK signaling pathway.
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 5, 15, 30 µM) for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
5. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Seed HCT116 cells in 6-well plates and treat with this compound (e.g., 15 µM and 30 µM) for 48 hours.
-
Collect both the adherent and floating cells and wash with cold 1X PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Visualizations
Caption: Proposed signaling pathway of this compound in HCT116 cells.
Caption: Experimental workflow for the in vitro evaluation of this compound.
References
- 1. Colorectal cancer (CRC) as a multifactorial disease and its causal correlations with multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 4. encodeproject.org [encodeproject.org]
- 5. elabscience.com [elabscience.com]
- 6. 2.5. Human Colon Cancer HCT116 Cell Culture [bio-protocol.org]
Application Notes and Protocols for Crc-IN-1 Cell-Based Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, enabling tumor cells to evade death and proliferate uncontrollably.[1] Consequently, inducing apoptosis in cancer cells is a primary goal of many therapeutic strategies.[1] Crc-IN-1 is a novel small molecule inhibitor under investigation for its potential as an anti-cancer agent, specifically in colorectal cancer (CRC). These application notes provide a comprehensive overview and detailed protocols for assessing the pro-apoptotic activity of this compound in cell-based assays. The following sections detail the principles of key apoptosis detection methods, present hypothetical data, and offer step-by-step experimental protocols.
Principle of the Assays
To evaluate the efficacy of this compound in inducing apoptosis, a multi-faceted approach employing well-established assays is recommended.
-
Annexin V/Propidium Iodide (PI) Staining: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[2][3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[3] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus.[2] Dual staining with Annexin V and PI allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[2]
-
Caspase Activity Assay: Caspases are a family of cysteine proteases that are central to the execution of apoptosis.[4] Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3, caspase-7), which then cleave a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[4][5] The activity of executioner caspases like caspase-3 can be measured using a substrate that, when cleaved, releases a fluorescent or chromogenic molecule.[6][7][8] The resulting signal is proportional to the amount of active caspase-3 in the cell lysate.[6]
-
Western Blot Analysis of Apoptotic Markers: Western blotting is a powerful technique to detect changes in the expression and cleavage of key proteins involved in the apoptotic cascade. A hallmark of caspase activation is the cleavage of specific substrates, such as poly (ADP-ribose) polymerase-1 (PARP-1).[5] The detection of cleaved PARP-1 and the cleaved (active) forms of caspases like caspase-3 provides strong evidence of apoptosis induction.[5]
Data Presentation
The following tables summarize hypothetical quantitative data from experiments assessing the dose-dependent effects of this compound on a colorectal cancer cell line (e.g., HCT116).
Table 1: Flow Cytometry Analysis of Apoptosis using Annexin V/PI Staining
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 0 | 94.5 ± 2.3 | 3.1 ± 0.9 | 2.4 ± 0.6 |
| This compound | 5 | 81.2 ± 3.1 | 12.5 ± 1.8 | 6.3 ± 1.1 |
| This compound | 10 | 65.7 ± 4.5 | 25.8 ± 3.2 | 8.5 ± 1.5 |
| This compound | 25 | 40.1 ± 5.2 | 45.3 ± 4.7 | 14.6 ± 2.9 |
| Positive Control (Staurosporine) | 1 | 15.3 ± 3.8 | 60.1 ± 5.5 | 24.6 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Caspase-3/7 Activity Assay
| Treatment Group | Concentration (µM) | Relative Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control (DMSO) | 0 | 1.0 ± 0.1 |
| This compound | 5 | 2.8 ± 0.4 |
| This compound | 10 | 5.2 ± 0.7 |
| This compound | 25 | 9.7 ± 1.2 |
| Positive Control (Staurosporine) | 1 | 12.5 ± 1.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Densitometric Analysis of Western Blot Results
| Treatment Group | Concentration (µM) | Relative Expression of Cleaved Caspase-3 (Normalized to β-actin) | Relative Expression of Cleaved PARP (Normalized to β-actin) |
| Vehicle Control (DMSO) | 0 | 1.0 | 1.0 |
| This compound | 5 | 3.1 | 2.5 |
| This compound | 10 | 6.8 | 5.9 |
| This compound | 25 | 11.2 | 10.4 |
| Positive Control (Etoposide) | 25 | 13.5 | 12.8 |
Data represent the fold change in protein expression relative to the vehicle control.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Culture: Culture human colorectal cancer cells (e.g., HCT116, SW620) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry and Western blot, 96-well plates for caspase activity assays) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
-
Treatment: Replace the culture medium with the medium containing the vehicle control, different concentrations of this compound, or a positive control for apoptosis induction (e.g., Staurosporine, Etoposide).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48 hours). The optimal incubation time should be determined empirically for each cell line and experimental condition.
Annexin V/PI Staining using Flow Cytometry
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (containing floating, potentially apoptotic cells). Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.[9]
-
Suspension cells: Collect the cells directly into a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300-600 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[2][10]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[10]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[9] Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants.
Caspase-3/7 Activity Assay (Fluorometric)
-
Cell Seeding: Seed cells in a 96-well, clear-bottom, black-walled plate.
-
Treatment: Treat cells with this compound as described in Protocol 1. Include wells for a vehicle control and a positive control.
-
Reagent Preparation: Prepare the caspase-3/7 assay reagent according to the manufacturer's instructions. This typically involves diluting a fluorogenic caspase-3/7 substrate (e.g., containing the DEVD peptide sequence) in an appropriate assay buffer.[12]
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add an equal volume of the prepared caspase-3/7 reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., ~499 nm excitation / ~521 nm emission for green fluorescent products).
-
Western Blot Analysis for Apoptotic Markers
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for assessing this compound-induced apoptosis.
References
- 1. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 4. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. biogot.com [biogot.com]
- 8. mpbio.com [mpbio.com]
- 9. benchchem.com [benchchem.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Annexin V Staining Protocol [icms.qmul.ac.uk]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for In Vivo Studies of a Novel CRC Inhibitor in Mouse Models
Disclaimer: The following information is provided as a generalized template for a hypothetical colorectal cancer (CRC) inhibitor, herein referred to as Crc-IN-1. As of the last update, there is no publicly available information on a specific molecule designated "this compound." The protocols and data presented are illustrative and based on common practices for in vivo studies of small molecule inhibitors in CRC mouse models. Researchers should adapt these protocols based on the specific characteristics of their compound of interest.
Introduction
Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide.[1] The development of novel targeted therapies is crucial for improving patient outcomes. In vivo studies in mouse models are an indispensable step in the preclinical evaluation of new therapeutic agents, providing critical information on efficacy, pharmacokinetics (PK), and toxicity.[2] These application notes provide detailed protocols and guidance for conducting in vivo studies of this compound, a hypothetical inhibitor of a key signaling pathway in CRC, using established mouse models.
This compound: A Hypothetical Profile
For the purpose of this document, this compound is conceptualized as a potent and selective small molecule inhibitor of a downstream effector in the Wnt/β-catenin signaling pathway. The Wnt pathway is hyperactivated in the vast majority of CRCs, often due to mutations in the APC gene, making it a prime target for therapeutic intervention.[3]
Proposed Mechanism of Action
This compound is hypothesized to bind to and inhibit the activity of a key kinase downstream of β-catenin, thereby preventing the transcription of Wnt target genes, such as MYC and CCND1, which are critical for CRC cell proliferation and survival.
Caption: Hypothetical signaling pathway of this compound action.
In Vivo Mouse Models for CRC
Several mouse models are available for studying CRC, each with its own advantages and limitations. The choice of model depends on the specific research question.
-
Chemically-Induced Models: (e.g., AOM/DSS) are useful for studying colitis-associated cancer.[2]
-
Genetically Engineered Mouse Models (GEMMs): (e.g., ApcMin/+) mimic the genetic progression of human CRC.[1][3]
-
Cell Line-Derived Xenograft (CDX) Models: Involve implanting human CRC cell lines into immunodeficient mice and are widely used for efficacy testing.[4]
-
Patient-Derived Xenograft (PDX) Models: Utilize tumor fragments from patients implanted into mice, preserving the original tumor architecture and heterogeneity.[2]
For initial efficacy and PK/PD studies of a novel inhibitor like this compound, the CDX model is often a practical choice due to its reproducibility and relatively short study duration.[4]
Experimental Protocols
Protocol: In Vivo Efficacy Study in a Human CRC Xenograft Model
This protocol describes a typical efficacy study of this compound in a subcutaneous HCT116 (human colorectal carcinoma) xenograft model.
3.1.1. Materials
-
Cell Line: HCT116 (KRAS mutant, PIK3CA mutant)
-
Animals: 6-8 week old female athymic nude mice (e.g., NU/J)
-
This compound: Powder form, stored at -20°C
-
Vehicle: e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water
-
Anesthesia: Isoflurane
-
Calipers: for tumor measurement
-
Syringes and needles: for cell injection and drug administration
3.1.2. Experimental Workflow
Caption: General workflow for an in vivo efficacy study.
3.1.3. Procedure
-
Animal Acclimatization: House mice for at least one week under standard conditions (12h light/dark cycle, food and water ad libitum).
-
Tumor Cell Implantation:
-
Culture HCT116 cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS or Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
-
Randomization:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
3.1.4. Dosing and Administration
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On each dosing day, dilute the stock solution with the vehicle to the final desired concentrations.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose, oral gavage, daily)
-
Group 2: this compound (Low dose, e.g., 25 mg/kg, oral gavage, daily)
-
Group 3: this compound (High dose, e.g., 50 mg/kg, oral gavage, daily)
-
Group 4: Positive control (optional, e.g., a standard-of-care agent)
-
-
Administration: Administer the assigned treatment for a predefined period (e.g., 21 days).
3.1.5. Endpoint and Data Collection
-
Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Toxicity Assessment: Monitor for clinical signs of toxicity daily (e.g., changes in posture, activity, fur texture).
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after the completion of the treatment period.
-
Sample Collection: At the endpoint, collect blood samples for PK analysis and tumor/organ tissues for pharmacodynamic (PD) and histopathological analysis.
Protocol: Pharmacokinetic (PK) Study
A separate study in non-tumor-bearing mice is often conducted to determine the PK profile of the compound.
-
Animals: Use healthy mice of the same strain as the efficacy study.
-
Dosing: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and intravenously (for bioavailability calculation).
-
Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Parameter Calculation: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Hypothetical Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle | - | 1580 ± 150 | - | +2.5 ± 1.0 |
| This compound | 25 | 870 ± 120 | 45 | +1.8 ± 1.2 |
| This compound | 50 | 450 ± 95 | 71 | -0.5 ± 1.5 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral Administration (50 mg/kg) | IV Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250 | 2500 |
| Tmax (h) | 2.0 | 0.25 |
| AUC₀-t (ng*h/mL) | 8500 | 4250 |
| Half-life (t½) (h) | 4.5 | 4.2 |
| Bioavailability (%) | 40 | - |
Visualization of Experimental Design
Caption: Logical relationships in the experimental design.
Conclusion
The protocols and guidelines presented here offer a framework for the initial in vivo evaluation of a novel hypothetical CRC inhibitor, this compound. A systematic approach, beginning with a well-characterized mouse model and progressing through carefully designed efficacy, PK, and toxicity studies, is essential for advancing new cancer therapeutics from the laboratory to the clinic. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
References
- 1. Experimental Murine Models for Colorectal Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse models of colorectal cancer: Past, present and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse models of colorectal cancer as preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Evaluation of CRC-IN-1 in Colorectal Cancer Xenograft Models
Audience: Researchers, scientists, and drug development professionals in oncology.
Introduction
Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide.[1][2] The development of novel targeted therapies is crucial for improving patient outcomes. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have emerged as a highly valuable preclinical tool.[3][4][5] These models are adept at preserving the histological and genetic characteristics of the original tumor, offering a more accurate prediction of therapeutic response compared to traditional cell line-derived xenografts.[4][6][7][8][9]
This document provides detailed protocols for utilizing colorectal cancer xenograft models, particularly PDX models, to evaluate the in vivo efficacy of CRC-IN-1, a novel investigational inhibitor targeting a key signaling pathway implicated in colorectal cancer progression.
Hypothetical Mechanism of Action of this compound
For the purpose of these application notes, this compound is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway. The Wnt pathway is frequently dysregulated in colorectal cancer, primarily due to mutations in genes such as APC, leading to the accumulation of β-catenin in the nucleus, where it drives the transcription of oncogenes.[10] this compound is hypothesized to interfere with the interaction between β-catenin and its transcriptional co-activators, thereby suppressing the expression of downstream target genes involved in cell proliferation and survival.
Key Experimental Protocols
Protocol 1: Establishment of Colorectal Cancer Patient-Derived Xenografts (PDXs)
This protocol details the procedure for implanting fresh human colorectal tumor tissue into immunodeficient mice to establish a PDX model.[3][4]
Materials:
-
Fresh human colorectal tumor tissue obtained from surgical resection
-
Immunodeficient mice (e.g., NOD-SCID, NOG)
-
Dulbecco's Modified Eagle Medium (DMEM) on ice
-
Matrigel (optional)
-
Surgical instruments (scalpels, forceps)
-
Anesthesia (e.g., isoflurane)
-
Animal housing under sterile conditions
Procedure:
-
Tumor Tissue Collection and Transport:
-
Collect fresh tumor tissue from surgically resected colorectal cancer specimens under sterile conditions.
-
Place the tissue in cold DMEM immediately after collection.
-
Transport the tissue to the laboratory on ice, aiming for implantation within 60 minutes of collection.[4]
-
-
Tumor Tissue Preparation:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold DMEM.
-
Remove any non-tumorous tissue (e.g., fat, necrotic tissue).
-
Mince the tumor tissue into small fragments of approximately 2-3 mm³.
-
-
Surgical Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with Matrigel at a 1:1 ratio.[8]
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Post-Operative Care and Monitoring:
-
Monitor the mice for recovery from anesthesia and for any signs of distress.
-
Palpate the implantation site weekly to check for tumor growth.
-
Once tumors reach a palpable size, measure them with calipers two to three times per week.
-
-
Tumor Propagation:
-
When a tumor reaches approximately 1000 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
A portion of the tumor can be used for re-implantation into new host mice to expand the PDX line.[5]
-
The remaining tumor tissue can be cryopreserved for future use or processed for histological and molecular analysis.[5]
-
Protocol 2: In Vivo Efficacy Study of this compound in CRC Xenograft Models
This protocol outlines the steps for evaluating the anti-tumor activity of this compound in established CRC xenograft models.
Materials:
-
Established CRC xenograft-bearing mice (tumors approximately 100-200 mm³)
-
This compound formulated in a suitable vehicle
-
Vehicle control
-
Positive control (e.g., standard-of-care chemotherapy like 5-FU)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Animal Grouping and Randomization:
-
Once tumors reach the desired size range, randomize the mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Positive Control).
-
Ensure each group has a similar average tumor volume at the start of the study.
-
-
Drug Administration:
-
Administer this compound, vehicle, or positive control to the respective groups according to the planned dosing schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).
-
Record the body weight of each mouse two to three times per week to monitor for toxicity.
-
-
Tumor Measurement and Data Collection:
-
Measure the tumor dimensions (length and width) with calipers two to three times per week.
-
Calculate tumor volume using the formula: Tumor Volume = (Length x Width²) / 2.
-
Continue treatment and monitoring for the duration of the study (e.g., 21-28 days or until tumors in the control group reach a predetermined size).
-
-
Study Endpoint and Tissue Collection:
-
At the end of the study, euthanize the mice.
-
Measure the final tumor volume and weight.
-
Collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology, molecular analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Analyze the statistical significance of the differences in tumor growth between the treatment groups.
-
Evaluate any changes in body weight as an indicator of treatment-related toxicity.
-
Data Presentation
Table 1: Hypothetical In Vivo Efficacy of this compound in a CRC PDX Model
| Treatment Group | Dosing Schedule | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Daily, Oral | 152 | 1250 | - | -1.5 |
| This compound (25 mg/kg) | Daily, Oral | 148 | 650 | 48 | -2.0 |
| This compound (50 mg/kg) | Daily, Oral | 155 | 310 | 75.2 | -3.5 |
| 5-FU (30 mg/kg) | Q3Dx5, IP | 151 | 580 | 53.6 | -8.2 |
Visualizations
Caption: Workflow for evaluating this compound in PDX models.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Conclusion
Colorectal cancer xenograft models, particularly PDXs, provide a robust platform for the preclinical evaluation of novel therapeutic agents like this compound.[1][6][7] The protocols outlined in this document offer a framework for establishing these models and conducting in vivo efficacy studies. The data generated from these studies are critical for understanding the therapeutic potential of this compound and for guiding its further clinical development.
References
- 1. Patient-derived xenograft model in colorectal cancer basic and translational research - ProQuest [proquest.com]
- 2. Colorectal cancer carcinogenesis: a review of mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 4. Establishment of a Patient-Derived Xenograft Model of Colorectal Cancer in CIEA NOG Mice and Exploring Smartfish Liquid Diet as a Source of Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Engineered Colorectal Cancer Tissue Recapitulates Key Attributes of a Patient-derived Xenograft Tumor Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-Derived Xenografts from Colorectal Carcinoma: A Temporal and Hierarchical Study of Murine Stromal Cell Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colorectal cancer - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for a Novel Colorectal Cancer Inhibitor (Crc-IN-1) in Animal Studies
Disclaimer: The compound "Crc-IN-1" is a hypothetical agent used for illustrative purposes within these application notes. The experimental data and protocols provided are based on findings from preclinical studies of various inhibitors in colorectal cancer (CRC) research and should be adapted based on the specific characteristics of the molecule under investigation.
Introduction
Colorectal cancer (CRC) remains a leading cause of cancer-related mortality worldwide, with a significant number of patients developing resistance to standard therapies.[1] The development of novel targeted inhibitors is crucial to overcome these challenges. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of a novel hypothetical inhibitor, this compound, in animal models of CRC. The focus is on providing detailed methodologies, data presentation, and an understanding of the key signaling pathways involved in CRC.
Mechanism of Action and Key Signaling Pathways in Colorectal Cancer
The progression of colorectal cancer is driven by genetic and epigenetic alterations in several key signaling pathways. Understanding these pathways is essential for the rational design and evaluation of targeted therapies. The hypothetical inhibitor, this compound, is presumed to target one or more of these critical pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a central driver of colorectal carcinogenesis, with mutations in genes like APC leading to the nuclear accumulation of β-catenin and subsequent transcription of pro-proliferative target genes.[2][3]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, often activated by mutations in KRAS or BRAF, is another critical regulator of cell proliferation, differentiation, and survival in CRC.[4][5][6]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is frequently dysregulated in CRC and plays a vital role in cell proliferation, survival, and metabolism.[7][8][9]
Notch Signaling Pathway
Aberrant Notch signaling is implicated in the maintenance of cancer stem cells and chemoresistance in CRC.[10][11][12]
Application Notes
Preclinical Animal Models for CRC Studies
-
Subcutaneous Xenograft Models: These models are established by injecting human CRC cell lines (e.g., HCT116, HT-29, DLD-1) subcutaneously into immunodeficient mice (e.g., nude, SCID, NOD-SCID). They are widely used for initial efficacy screening due to their relative simplicity and reproducibility.[13][14]
-
Orthotopic Models: In these models, CRC cells are implanted into the cecal wall or rectum of mice, more accurately recapitulating the tumor microenvironment and metastatic progression.[15]
-
Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting tumor fragments from a patient directly into immunodeficient mice. These models better preserve the heterogeneity and molecular characteristics of the original tumor.
-
Genetically Engineered Mouse Models (GEMMs): GEMMs, such as ApcMin/+ mice, spontaneously develop intestinal adenomas and are valuable for studying tumorigenesis and chemoprevention.[16]
In Vivo Efficacy Study Design
A general workflow for an in vivo efficacy study is depicted below.
Dosage and Administration
The optimal dosage and route of administration for a novel inhibitor must be determined through dose-finding and pharmacokinetic studies. Below is a summary of dosages used for various inhibitors in CRC animal models.
| Inhibitor/Compound | Target/Class | Animal Model | Dosage | Route of Administration | Reference |
| STAT3 Inhibitor | STAT3 | HCT116 Xenograft (Mouse) | 15 or 20 mg/kg | Every other day | [1] |
| Citalopram | Antidepressant | Orthotopic HCT116 (Mouse) | 20 mg/kg | i.p. daily | [15] |
| Enilconazole | Fungicide | Subcutaneous Tumor (Mouse) | 20 mg/kg | i.p. daily | [15] |
| Troglitazone | Antidiabetic | Subcutaneous Tumor (Mouse) | 30 mg/kg | i.p. every third day | [15] |
| PCC0208037 | Camptothecin derivative | LS180 Xenograft (Mouse) | 5, 10, and 20 mg/kg | Not specified | [13] |
| MM-129 | PI3K/Akt/mTOR & PD-L1 | DLD-1 & HT-29 Xenografts (Mouse) | 2.5 mg/kg | Not specified | [14] |
| JW74 | Wnt Signaling | SW480 Xenograft (Mouse) & ApcMin Mouse | 150 or 300 mg/kg | Not specified | [16] |
Common routes of administration for preclinical studies include:
-
Oral (p.o.): Gavage administration.
-
Intraperitoneal (i.p.): Injection into the peritoneal cavity.
-
Intravenous (i.v.): Injection into a vein (e.g., tail vein).
-
Subcutaneous (s.c.): Injection under the skin.
Toxicity Monitoring
Throughout the study, animals should be monitored for signs of toxicity, including:
-
Body weight loss
-
Changes in behavior (e.g., lethargy, ruffled fur)
-
Gastrointestinal issues (e.g., diarrhea)
-
Skin abnormalities
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous CRC xenograft model.
Materials:
-
Human colorectal cancer cell line (e.g., HCT116)
-
Immunodeficient mice (e.g., 6-8 week old female athymic nude mice)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
This compound
-
Vehicle for this compound (e.g., DMSO, PEG300, Tween 80, saline)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture HCT116 cells in appropriate medium until they reach 70-80% confluency.
-
Cell Preparation: Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Preparation and Administration: Prepare a stock solution of this compound in a suitable vehicle. On the day of treatment, dilute the stock solution to the final desired concentrations. Administer this compound or vehicle to the respective groups according to the predetermined schedule (e.g., daily, every other day) and route of administration (e.g., i.p., p.o.).
-
Monitoring: Continue to monitor tumor volume and body weight every 2-3 days. Observe the animals for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if signs of excessive toxicity are observed.
-
Data Collection and Analysis: At the end of the study, excise the tumors and measure their final weight. Analyze the tumor growth inhibition (TGI) and compare the mean tumor volumes and weights between the treatment and control groups using appropriate statistical methods.
Protocol 2: Orthotopic CRC Model for Metastasis Studies
Objective: To assess the effect of this compound on primary tumor growth and metastasis in an orthotopic CRC model.
Materials:
-
Luciferase-expressing CRC cell line (e.g., HCT116-luc)
-
Immunodeficient mice
-
Surgical instruments
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin
-
This compound and vehicle
Procedure:
-
Surgical Implantation: Anesthetize the mouse and perform a laparotomy to expose the cecum. Inject HCT116-luc cells into the cecal wall.
-
Tumor Growth Monitoring: Monitor primary tumor growth and metastasis weekly using bioluminescence imaging after intraperitoneal injection of D-luciferin.
-
Treatment: Once tumors are established (detectable by imaging), randomize mice into treatment and control groups and begin administration of this compound or vehicle.
-
Endpoint and Analysis: At the study endpoint, euthanize the mice and perform a necropsy to identify and quantify metastatic lesions in organs such as the liver and lungs. The primary tumor should also be excised and weighed.
Conclusion
These application notes and protocols provide a framework for the preclinical evaluation of novel inhibitors, such as the hypothetical this compound, in colorectal cancer animal models. A thorough understanding of the underlying biology of CRC, coupled with robust experimental design and execution, is critical for the successful translation of promising new therapies from the laboratory to the clinic.
References
- 1. Novel STAT3 inhibitor exerts antitumor activity in colorectal cancer models | BioWorld [bioworld.com]
- 2. Wnt/β-catenin signaling in colorectal cancer: Is therapeutic targeting even possible? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of the oncogenic Wnt signaling pathway for treating colorectal cancer and other colonic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneonline.com [geneonline.com]
- 5. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. The Therapeutic Effects of Bioactive Compounds on Colorectal Cancer via PI3K/Akt/mTOR Signaling Pathway: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/Akt/mTOR Signaling Pathway as a Target for Colorectal Cancer Treatment [mdpi.com]
- 10. Notch-Targeted Therapeutic in Colorectal Cancer by Notch1 Attenuation Via Tumor Microenvironment-Responsive Cascade DNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Notch Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. MM-129 as a Novel Inhibitor Targeting PI3K/AKT/mTOR and PD-L1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Preparing Crc-IN-1 Stock Solution for Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of Crc-IN-1, a hypothetical small molecule inhibitor designed for colorectal cancer (CRC) research. The methodologies outlined below are based on established laboratory practices for handling similar small molecule compounds and are intended to ensure accurate and reproducible experimental results. This application note includes the physicochemical properties of this compound, a step-by-step protocol for stock solution preparation, and diagrams illustrating the experimental workflow and the targeted signaling pathway.
Introduction
Colorectal cancer is a leading cause of cancer-related deaths worldwide, with a significant number of cases driven by aberrant signaling pathways.[1][2][3] The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation and its dysregulation is a key event in the initiation and progression of most colorectal cancers.[1][4][5][6] Small molecule inhibitors that target components of this pathway are valuable tools for both basic research and therapeutic development.
This compound is a fictional inhibitor developed to specifically target a key component of the Wnt/β-catenin pathway. Proper preparation of a concentrated stock solution is the first and a critical step for its use in various in vitro and in vivo experimental models. This document serves as a comprehensive guide for researchers to prepare and handle this compound stock solutions effectively.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is essential for proper handling, storage, and preparation of solutions.
| Property | Value |
| Molecular Formula | C₂₅H₂₃N₅O₂ |
| Molecular Weight | 425.49 g/mol |
| Appearance | White to off-white solid powder |
| Purity | >98% |
| Solubility (in DMSO) | ≥ 50 mg/mL (≥ 117.5 mM) |
| Solubility (in Ethanol) | Insoluble |
| Solubility (in Water) | Insoluble |
| Storage Temperature | -20°C (powder and stock solution) |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This concentration is suitable for subsequent dilution into cell culture media or assay buffers for a wide range of experiments.
Materials
-
This compound powder
-
Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the powder.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a fume hood or a designated weighing station. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.25 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 425.49 g/mol = 0.00425 g = 4.25 mg
-
-
-
Dissolution: Transfer the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO to the tube. For 4.25 mg of this compound, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C. When stored properly, the stock solution is stable for at least 6 months.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information.
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
References
- 1. Colorectal cancer - Wikipedia [en.wikipedia.org]
- 2. Signaling pathways involved in colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protocol of a first-in-human clinical trial to evaluate the safety, tolerability, and preliminary efficacy of the bispecific CD276xCD3 antibody CC-3 in patients with colorectal cancer (CoRe_CC-3) [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Exploring the Key Signaling Pathways and ncRNAs in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell Viability Assay with Crc-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide.[1] A significant portion of CRCs are driven by mutations in the Wnt signaling pathway, which lead to uncontrolled cell proliferation and tumor growth.[2] Crc-IN-1 is a novel, potent, and selective small molecule inhibitor targeting a key component of the canonical Wnt signaling pathway. These application notes provide a detailed protocol for assessing the cytotoxic and cytostatic effects of this compound on colorectal cancer cell lines using common cell viability assays.
The protocols outlined below describe the use of two robust methods for determining cell viability: the MTT assay, a colorimetric assay that measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[3] These assays are fundamental in preclinical drug development for determining the dose-dependent efficacy of novel therapeutic compounds like this compound.
Principle of the Assays
MTT Assay: This colorimetric assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[4] The insoluble formazan is then solubilized, and the absorbance of the resulting solution is measured at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous "add-mix-measure" assay quantifies ATP, a marker for metabolically active cells.[3][5] The assay reagent contains a thermostable luciferase that, in the presence of ATP, catalyzes the oxidation of luciferin, generating a luminescent signal.[6] The amount of light produced is directly proportional to the amount of ATP present, which in turn is proportional to the number of viable cells in culture.[3][6]
Data Presentation
The following tables summarize hypothetical data from experiments evaluating the effect of this compound on the viability of HCT116, a human colorectal cancer cell line.
Table 1: Effect of this compound on HCT116 Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.18 ± 0.06 | 94.4 |
| 1 | 0.95 ± 0.05 | 76.0 |
| 5 | 0.63 ± 0.04 | 50.4 |
| 10 | 0.31 ± 0.03 | 24.8 |
| 25 | 0.15 ± 0.02 | 12.0 |
| 50 | 0.08 ± 0.01 | 6.4 |
| 100 | 0.05 ± 0.01 | 4.0 |
Table 2: Effect of this compound on HCT116 Cell Viability (CellTiter-Glo® Assay)
| This compound Concentration (µM) | Luminescence (RLU) (Mean ± SD) | % Viability |
| 0 (Vehicle Control) | 850,000 ± 50,000 | 100 |
| 0.1 | 815,000 ± 45,000 | 95.9 |
| 1 | 650,000 ± 38,000 | 76.5 |
| 5 | 425,000 ± 25,000 | 50.0 |
| 10 | 210,000 ± 15,000 | 24.7 |
| 25 | 105,000 ± 8,000 | 12.4 |
| 50 | 55,000 ± 5,000 | 6.5 |
| 100 | 35,000 ± 3,000 | 4.1 |
Experimental Protocols
Materials and Reagents
-
Colorectal cancer cell line (e.g., HCT116, SW480)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well, flat-bottom, clear tissue culture plates (for MTT assay)
-
96-well, opaque-walled tissue culture plates (for CellTiter-Glo® assay)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution for MTT assay (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader with absorbance measurement capabilities (for MTT assay)
-
Luminometer (for CellTiter-Glo® assay)
-
Humidified incubator (37°C, 5% CO2)
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding:
-
Follow the same cell seeding procedure as in the MTT assay, but use a 96-well opaque-walled plate.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as in the MTT assay.
-
-
Assay Procedure:
-
After the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.[9][10]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[9][10]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[9][10]
-
-
Lysis and Signal Stabilization:
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance/luminescence of the media-only control wells from all other readings.
-
Calculation of Percent Viability:
-
Percent Viability = [(Absorbance/Luminescence of Treated Cells) / (Absorbance/Luminescence of Vehicle Control Cells)] x 100
-
-
IC50 Determination: Plot the percent viability against the log of the this compound concentration and use a non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50).
Mandatory Visualizations
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the cell viability assay.
Caption: Logical flow of data analysis for the cell viability assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Colorectal cancer - Wikipedia [en.wikipedia.org]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 4. broadpharm.com [broadpharm.com]
- 5. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
Application Notes and Protocols for Crc-IN-1 in 3D Colorectal Cancer Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of the original tumor, offering a powerful platform for preclinical drug screening and personalized medicine. Colorectal cancer (CRC) organoids, in particular, have emerged as a valuable tool for studying tumor biology and evaluating therapeutic responses. This document provides detailed application notes and protocols for the use of Crc-IN-1, a potent anti-colorectal cancer agent, in 3D CRC organoid cultures.
This compound (compound (-)-15h) is a derivative of Evodiamine, a natural alkaloid that has been shown to exhibit anti-tumor activity in various cancers, including colorectal cancer. While direct studies on this compound in 3D organoid cultures are not yet widely published, the known mechanisms of its parent compound, Evodiamine, provide a strong foundation for its application in this advanced culture system. Evodiamine has been reported to target key signaling pathways implicated in colorectal carcinogenesis, including the Wnt/β-catenin, PI3K/AKT/p53, and Notch pathways.[1][2][3][4] These pathways are crucial for the growth and survival of CRC cells and are often dysregulated in this disease.
These application notes will guide researchers in utilizing this compound as a potential therapeutic agent in CRC organoid models, providing protocols for organoid culture, drug treatment, and downstream analysis.
Mechanism of Action and Signaling Pathway
Based on the activity of its parent compound Evodiamine, this compound is hypothesized to exert its anti-cancer effects through the modulation of critical signaling pathways in colorectal cancer. Evodiamine has been shown to suppress the Wnt/β-catenin and Notch signaling pathways, which are fundamental for the maintenance of cancer stem cells.[2][4] Furthermore, it can induce apoptosis through the PI3K/AKT/p53 signaling pathway.[5]
The diagram below illustrates the putative signaling pathway targeted by this compound, based on the known mechanisms of Evodiamine.
Caption: Putative signaling pathways targeted by this compound in CRC.
Quantitative Data
While specific IC50 values for this compound in 3D organoid cultures are not yet available, data from 2D cell line studies with its parent compound, Evodiamine, can provide a preliminary reference for dose-ranging studies.
Table 1: Anti-proliferative Activity of Evodiamine in 2D CRC Cell Lines
| Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| HCT-116 | CCK-8 | ~5 | 48 | [3] |
| HT-29 | Not Specified | Not Specified | 48 | [5] |
| SW480 | Not Specified | <1 | 48 | [4] |
Note: IC50 values in 3D organoid cultures are often higher than in 2D cell cultures due to factors such as limited drug penetration and the presence of a more complex extracellular matrix. Initial dose-response experiments for this compound in organoids should therefore cover a broad concentration range.
Experimental Protocols
The following protocols provide a framework for the establishment of CRC organoid cultures and the subsequent evaluation of this compound's efficacy.
Protocol 1: Establishment and Maintenance of Human CRC Organoids
This protocol is adapted from established methods for generating organoids from patient-derived CRC tissues.[6][7]
Materials:
-
Freshly resected colorectal tumor tissue
-
Tissue collection medium (e.g., Advanced DMEM/F-12 with antibiotics)
-
Digestion buffer (e.g., Collagenase IV and Dispase)
-
Basement membrane matrix (e.g., Matrigel®)
-
Human CRC organoid culture medium (see Table 2 for composition)
-
ROCK inhibitor (Y-27632)
-
Cell culture plates (24-well or 96-well)
-
Sterile cell culture instruments
Table 2: Composition of Human CRC Organoid Culture Medium
| Component | Final Concentration |
| Advanced DMEM/F-12 | - |
| 1x B27 Supplement | - |
| 1x N2 Supplement | - |
| 1.25 mM N-Acetylcysteine | - |
| 10 mM HEPES | - |
| 50 ng/mL human EGF | - |
| 100 ng/mL human Noggin | - |
| 500 ng/mL human R-spondin1 | - |
| 100 µg/mL Primocin | - |
| 10 µM SB202190 (p38 inhibitor) | Optional |
| 10 µM A-83-01 (TGF-β inhibitor) | Optional |
Procedure:
-
Tissue Processing:
-
Wash the fresh tumor tissue with cold PBS.
-
Mince the tissue into small fragments (~1-2 mm³).
-
Digest the tissue fragments in digestion buffer at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the digestion with an equal volume of culture medium and centrifuge to pellet the crypts.
-
Wash the pellet with cold PBS.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in an appropriate volume of basement membrane matrix on ice.
-
Plate 20-50 µL domes of the cell-matrix suspension into pre-warmed culture plates.
-
Allow the domes to solidify at 37°C for 15-30 minutes.
-
Carefully add pre-warmed organoid culture medium supplemented with ROCK inhibitor (for the first 48 hours).
-
-
Organoid Maintenance:
-
Culture the organoids at 37°C and 5% CO₂.
-
Change the culture medium every 2-3 days.
-
Passage the organoids every 7-14 days by mechanically disrupting them and re-plating in fresh basement membrane matrix.
-
Protocol 2: Drug Treatment and Viability Assay
This protocol outlines the procedure for treating established CRC organoids with this compound and assessing cell viability.
Materials:
-
Established CRC organoid cultures
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Organoid culture medium
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
96-well white-walled plates
-
Luminometer
Procedure:
-
Organoid Plating for Drug Screening:
-
Harvest mature organoids and mechanically dissociate them into smaller fragments.
-
Count the organoid fragments and plate a consistent number (e.g., 50-100 fragments) per well in 10-20 µL of basement membrane matrix in a 96-well plate.
-
Allow the matrix to solidify and add 100 µL of organoid culture medium per well.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in organoid culture medium.
-
After 24-48 hours of organoid recovery, replace the medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate the plate for 72-120 hours.
-
-
Viability Assessment:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the 3D cell viability reagent to each well according to the manufacturer's instructions.
-
Lyse the organoids by shaking the plate for 5 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability relative to the vehicle control and determine the IC50 value.
-
Caption: Experimental workflow for this compound treatment and viability assay.
Conclusion
This compound represents a promising candidate for targeted therapy in colorectal cancer. The use of 3D patient-derived organoid models provides a physiologically relevant platform to evaluate its efficacy and elucidate its mechanism of action in a preclinical setting. The protocols and information provided herein offer a comprehensive guide for researchers to initiate studies with this compound in CRC organoids, paving the way for further investigation into its therapeutic potential. As with any novel compound, careful dose-response studies and validation of its effects on the target signaling pathways are crucial next steps.
References
- 1. mdpi.com [mdpi.com]
- 2. Evodiamine Eliminates Colon Cancer Stem Cells via Suppressing Notch and Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evodiamine Induces Apoptosis and Inhibits Migration of HCT-116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. minerva-access.unimelb.edu.au [minerva-access.unimelb.edu.au]
- 7. Protocol for serial organoid formation assay using primary colorectal cancer tissues to evaluate cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crc-IN-1 Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Abstract This document provides a comprehensive set of protocols for evaluating the efficacy of Crc-IN-1, a novel kinase inhibitor. For the purposes of this guide, we will operate under the hypothesis that this compound targets "Crc," a putative serine/threonine kinase that promotes colorectal cancer (CRC) progression by activating the Wnt/β-catenin signaling pathway. Dysregulation of the Wnt/β-catenin pathway is a critical event in the majority of colorectal cancers.[1][2][3][4][5] These protocols detail in vitro and in vivo methods to characterize the inhibitory action of this compound on its target, its effect on downstream signaling, and its overall anti-cancer activity.
Introduction: Signaling Pathway and Mechanism of Action
The Wnt/β-catenin signaling pathway is integral to cell proliferation and differentiation.[6] In many colorectal cancers, mutations, often in the APC gene, lead to the stabilization and accumulation of β-catenin.[3][5] This allows β-catenin to translocate to the nucleus, where it acts as a transcriptional co-activator for genes driving cell cycle progression and proliferation, such as c-Myc and Cyclin D1.[3]
Our hypothetical target, Crc kinase, is postulated to be an upstream activator of this pathway, directly phosphorylating and stabilizing β-catenin. This compound is designed as a selective inhibitor of Crc kinase. By inhibiting Crc, this compound is expected to decrease β-catenin phosphorylation, leading to its degradation and the subsequent downregulation of its target genes, thereby inhibiting cancer cell growth.
Experimental Workflow
The efficacy testing of this compound follows a multi-step approach, beginning with biochemical validation and progressing through cell-based assays to in vivo tumor models.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant Crc kinase.
Materials:
-
Recombinant human Crc kinase
-
Biotinylated peptide substrate
-
This compound
-
ATP [γ-³²P]
-
Kinase reaction buffer
-
Streptavidin-coated plates
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in kinase reaction buffer.
-
In a 96-well plate, add the Crc kinase, the peptide substrate, and the this compound dilutions.[7]
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and transfer the mixture to a streptavidin-coated plate to capture the biotinylated substrate.
-
Wash the plate to remove unincorporated ATP [γ-³²P].
-
Measure the radioactivity in each well using a scintillation counter.[10]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression.[11]
Data Presentation:
| Compound | Target | IC50 (nM) |
| This compound | Crc Kinase | 15.2 |
| Staurosporine (Control) | Crc Kinase | 5.8 |
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of colorectal cancer cell lines.
Materials:
-
CRC cell lines (e.g., HCT-116, SW480)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed CRC cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[12]
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12][13] The yellow MTT is reduced to purple formazan (B1609692) in living cells.[14][15]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[12][13]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Data Presentation:
| Cell Line | Compound | GI50 (µM) |
| HCT-116 | This compound | 0.85 |
| SW480 | This compound | 1.2 |
Protocol 3: Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of β-catenin and the expression of its downstream targets.
Materials:
-
CRC cell lines
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-β-catenin, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-β-actin.[6][16][17]
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
PVDF membranes
Procedure:
-
Treat CRC cells with this compound at various concentrations (e.g., 0.1, 0.5, 1, 2 µM) for 24 hours.
-
Lyse the cells and quantify the protein concentration using a BCA assay.[17]
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[17]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[6][17]
-
Incubate the membrane with primary antibodies overnight at 4°C.[16][17]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[16][17]
-
Detect the protein bands using an ECL detection reagent and an imaging system.[17]
-
Quantify band intensities and normalize to the β-actin loading control.
Data Presentation:
| Treatment (µM) | p-β-catenin (Relative Intensity) | c-Myc (Relative Intensity) | Cyclin D1 (Relative Intensity) |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 0.5 | 0.62 | 0.75 | 0.81 |
| 1.0 | 0.25 | 0.41 | 0.48 |
| 2.0 | 0.11 | 0.18 | 0.22 |
Protocol 4: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a colorectal cancer xenograft mouse model.[18]
Materials:
-
Athymic nude mice (4-6 weeks old)
-
HCT-116 cells
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject 5 x 10^6 HCT-116 cells into the flank of each mouse.[19]
-
Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomize mice into treatment groups (e.g., vehicle control, this compound at 10 mg/kg, this compound at 30 mg/kg).
-
Administer the treatment daily via oral gavage for 21 days.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot, immunohistochemistry).
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
Data Presentation:
| Treatment Group | Mean Final Tumor Volume (mm³) | TGI (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +5.2 |
| This compound (10 mg/kg) | 750 ± 110 | 40.0 | +3.1 |
| This compound (30 mg/kg) | 350 ± 85 | 72.0 | -1.5 |
Disclaimer: this compound and its target, Crc kinase, are hypothetical for the purpose of illustrating a comprehensive experimental design. The protocols provided are based on standard methodologies for kinase inhibitor evaluation.
References
- 1. rupress.org [rupress.org]
- 2. Regulators of G-Protein Signaling (RGS) in Sporadic and Colitis-Associated Colorectal Cancer [mdpi.com]
- 3. The Crosstalk Between Signaling Pathways and Cancer Metabolism in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Key Signaling Pathways and ncRNAs in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colorectal cancer - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro kinase assay [protocols.io]
- 9. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Colon Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 19. ASCO – American Society of Clinical Oncology [asco.org]
Troubleshooting & Optimization
Technical Support Center: Crc-IN-1
Welcome to the technical support center for Crc-IN-1. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent anti-colorectal cancer (CRC) agent. It functions as an inhibitor of Cdc7 kinase[1][2]. Cdc7 is a serine/threonine kinase that, in complex with its regulatory subunit Dbf4, plays a crucial role in the initiation of DNA replication during the S phase of the cell cycle[3][4][5]. By inhibiting Cdc7, this compound can block the initiation of DNA replication, which can lead to cell cycle arrest and apoptosis, particularly in cancer cells that are often under high replicative stress[5][6]. The Cdc7-Dbf4 kinase complex is frequently overexpressed in various cancer types, including colorectal cancer, making it a promising target for cancer therapy[3][7].
Q2: I am having trouble dissolving this compound in DMSO. Is this a known issue?
A2: While specific quantitative solubility data for this compound in DMSO is not consistently published across all suppliers, it is common for kinase inhibitors, as a class of compounds, to exhibit limited solubility. Many kinase inhibitors are hydrophobic molecules, which can make them challenging to dissolve in aqueous solutions and sometimes even in organic solvents like DMSO, especially at high concentrations. If you are experiencing difficulties, it is recommended to start with a fresh, anhydrous stock of DMSO, as absorbed moisture can reduce solubility[8]. Gentle warming and sonication can also aid in dissolution.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What causes this?
A3: This phenomenon, often referred to as "solvent shock" or "precipitation upon dilution," is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous buffer or medium. The dramatic change in solvent polarity causes the compound to crash out of the solution. To mitigate this, it is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible (typically below 0.5% to avoid solvent-induced cellular toxicity) and to add the DMSO stock to the aqueous solution slowly while vortexing or stirring.
Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?
A4: Once this compound is dissolved in DMSO, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility. These aliquots should be stored at -20°C or -80°C and protected from light. For specific stability information, it is always best to consult the datasheet provided by the supplier.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to troubleshoot and resolve common solubility problems with this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| This compound powder does not fully dissolve in DMSO. | 1. DMSO has absorbed moisture.2. Concentration is too high.3. Insufficient agitation. | 1. Use fresh, anhydrous DMSO.2. Try a lower concentration.3. Gently warm the solution (e.g., 37°C water bath) and sonicate for 5-10 minutes. |
| Precipitate forms immediately upon diluting DMSO stock into aqueous media. | 1. Solvent shock due to rapid change in polarity.2. Final concentration exceeds aqueous solubility limit. | 1. Add the DMSO stock dropwise to the aqueous media while vortexing.2. Perform serial dilutions in the aqueous media to find the highest soluble concentration.3. Lower the final concentration of this compound in your experiment. |
| Solution becomes cloudy over time in the incubator. | 1. Temperature shift affecting solubility.2. Interaction with media components.3. Compound degradation. | 1. Pre-warm the media to 37°C before adding the this compound stock.2. Test the stability of this compound in your specific cell culture medium over the duration of your experiment.3. Prepare fresh solutions for each experiment. |
| Inconsistent experimental results. | 1. Inaccurate concentration due to incomplete dissolution or precipitation. | 1. Visually inspect all solutions for precipitates before use.2. Perform a solubility test in your experimental media (see protocol below).3. Filter the final working solution through a 0.22 µm syringe filter before adding to cells. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Carefully weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes, vortexing intermittently.
-
If solids persist, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Determining the Aqueous Solubility of this compound
Objective: To determine the maximum soluble concentration of this compound in a specific aqueous buffer or cell culture medium.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Experimental aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC (for quantitative analysis)
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock in your chosen aqueous medium. For example, prepare final concentrations ranging from 1 µM to 100 µM. Keep the final DMSO concentration constant and low (e.g., 0.5%).
-
Vortex each dilution thoroughly.
-
Incubate the solutions under the same conditions as your experiment (e.g., 37°C, 5% CO2) for a set period (e.g., 2 hours).
-
Visually inspect each tube for any signs of precipitation (cloudiness, visible particles). The highest concentration that remains clear is an estimate of the kinetic solubility.
-
For a more quantitative measurement, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate.
-
Carefully collect the supernatant and measure the concentration of the soluble this compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the Cdc7-Dbf4 signaling pathway targeted by this compound and a general workflow for troubleshooting solubility issues.
Caption: this compound inhibits the Cdc7-Dbf4 kinase, preventing the phosphorylation of the MCM complex and halting the initiation of DNA replication.
Caption: A stepwise workflow for preparing and troubleshooting the solubility of this compound in DMSO and subsequent aqueous dilutions.
References
- 1. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cdc7-Dbf4 kinase overexpression in multiple cancers and tumor cell lines is correlated with p53 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cdc7-Dbf4 Kinase Overexpression in Multiple Cancers and Tumor Cell Lines Is Correlated with p53 Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
potential off-target effects of Crc-IN-1
Technical Support Center: Crc-IN-1
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for this compound?
A: this compound is a potent, ATP-competitive inhibitor designed to target key kinases in signaling pathways frequently dysregulated in colorectal cancer. Based on initial characterization, its primary targets are considered to be kinases within the MAPK signaling cascade. However, like many small molecule inhibitors, it can exhibit activity against other kinases, particularly at higher concentrations.
Q2: I am observing unexpected or paradoxical effects in my cell-based assays after treatment with this compound. Could these be off-target effects?
A: Yes, unexpected cellular phenotypes are often the first indication of potential off-target activity. Many kinase inhibitors show activity against multiple kinases, a phenomenon known as polypharmacology.[1] These off-target interactions can lead to:
-
Paradoxical pathway activation: Inhibition of a kinase in one pathway might relieve negative feedback on another, causing its activation.
-
Unanticipated toxicity: Inhibition of kinases essential for normal cell survival (e.g., those involved in cell cycle or metabolism) can cause cytotoxicity unrelated to the intended target.
-
Phenotypes inconsistent with on-target inhibition: If the observed cellular effect cannot be rescued by modulating the intended target pathway through other means (e.g., siRNA/shRNA), an off-target mechanism is likely.
To begin troubleshooting, compare the effective concentration in your assay with the inhibitor's IC50 values against known off-targets (see Table 1). If your experimental concentration is high enough to inhibit secondary targets, these effects are plausible.
Q3: How can I confirm if the effects I'm seeing are on-target or off-target?
A: Differentiating on-target from off-target effects is a critical step in validating experimental results.[2] Here is a recommended workflow:
-
Dose-Response Analysis: Perform a detailed dose-response curve for your observed phenotype. Correlate the EC50 of the phenotype with the IC50 of the intended target and known off-targets.
-
Western Blot Analysis: Directly measure the phosphorylation status of the downstream substrate of your intended target (e.g., p-ERK for a MEK inhibitor). Additionally, probe for phosphorylation changes in key substrates of suspected off-target kinases.
-
Genetic Knockdown/Knockout: Use CRISPR/Cas9 or siRNA to deplete the intended target protein.[2] If the phenotype observed with this compound is recapitulated by genetic knockdown, it is likely an on-target effect. If the inhibitor still produces the effect in a target-knockout cell line, the effect is definitively off-target.[2]
-
Rescue Experiments: If possible, introduce a drug-resistant mutant of the target kinase into your cells. If the inhibitor's effect is lost, it confirms the on-target mechanism.
-
Use a Structurally Unrelated Inhibitor: Treat your cells with a different inhibitor that targets the same primary kinase but has a distinct chemical scaffold and likely a different off-target profile. If both compounds produce the same phenotype, it strengthens the case for an on-target effect.
Quantitative Data Summary
Table 1: In Vitro Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against a panel of selected kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% under the specified assay conditions.
| Kinase Target | Family | Primary Target? | IC50 (nM) |
| MEK1 | MAPK | Yes | 5 |
| MEK2 | MAPK | Yes | 8 |
| BRAF | MAPK | No | >10,000 |
| c-RAF | MAPK | No | >10,000 |
| c-Src | Tyrosine Kinase | No | 150 |
| ABL1 | Tyrosine Kinase | No | 220 |
| LCK | Tyrosine Kinase | No | 450 |
| YES1 | Tyrosine Kinase | No | 780 |
| CDK2 | CMGC | No | 1,200 |
| PLK1 | Other | No | >5,000 |
| PI3Kα | Lipid Kinase | No | >10,000 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Radiometric Kinase Assay ([33P]-ATP)
This protocol is a standard method for determining the IC50 value of an inhibitor against a purified kinase.[1]
Objective: To measure the ability of this compound to inhibit the phosphorylation of a substrate peptide by a target kinase.
Materials:
-
Purified recombinant kinase (e.g., MEK1, c-Src)
-
Kinase-specific substrate peptide
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution (10 mM stock)
-
[33P]-ATP (10 mCi/mL)
-
This compound serial dilutions in DMSO
-
96-well plates
-
Phosphocellulose filter plates (e.g., Millipore MAPH)
-
0.75% Phosphoric acid wash buffer
-
Microplate scintillation counter
Methodology:
-
Prepare a master mix containing kinase reaction buffer, DTT, and the specific substrate peptide.
-
Add 2 µL of serially diluted this compound (or DMSO as a vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of the master mix to each well.
-
Add 10 µL of the purified kinase to each well to initiate the reaction. Allow the inhibitor to pre-incubate with the kinase for 10 minutes at room temperature.
-
Prepare the ATP reaction mix by diluting cold ATP and spiking it with [33P]-ATP to the desired final concentration (typically at or near the Km for the specific kinase).
-
Add 10 µL of the ATP mix to each well to start the phosphorylation reaction. Incubate for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding 50 µL of 0.75% phosphoric acid.
-
Transfer the entire reaction volume to a phosphocellulose filter plate. The phosphorylated peptide will bind to the filter while unincorporated [33P]-ATP will pass through.
-
Wash the filter plate 3-4 times with 200 µL/well of 0.75% phosphoric acid.
-
Dry the plate, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Cellular On-Target Engagement
Objective: To assess the phosphorylation status of a downstream effector of the target kinase in cells treated with this compound.
Materials:
-
CRC cell line of interest (e.g., HT-29, SW620)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution in DMSO
-
Growth factor (e.g., EGF, if pathway stimulation is required)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal pathway activity.
-
Pre-treat cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for 1-2 hours.
-
If required, stimulate the pathway by adding a growth factor (e.g., 50 ng/mL EGF) for 15 minutes.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of each sample using the BCA assay.
-
Normalize samples to equal protein concentration with lysis buffer and Laemmli sample buffer. Boil for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for total protein (e.g., total-ERK1/2) and a loading control (e.g., Actin) to confirm equal loading.
References
Optimizing Inhibitor Concentration for Colorectal Cancer (CRC) Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of investigational inhibitors for colorectal cancer (CRC) cell culture experiments. The following information is designed to address common challenges and provide standardized protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a new inhibitor in CRC cell lines?
A1: For a novel inhibitor, it is advisable to start with a broad concentration range to determine its potency. A typical starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM. This wide range helps in identifying the effective concentration window for your specific CRC cell line.
Q2: How can I determine if the observed cell death is due to the inhibitor's specific activity or general cytotoxicity?
A2: To distinguish between targeted inhibition and non-specific cytotoxicity, it is crucial to include proper controls. This includes testing the inhibitor on non-cancerous cell lines (e.g., normal colon fibroblasts) to assess its selectivity. Additionally, performing a dose-response curve and determining the IC50 (half-maximal inhibitory concentration) can provide insights. A steep dose-response curve often suggests a specific mode of action, whereas a shallow curve might indicate off-target effects or general toxicity.
Q3: What are the common causes of inconsistent results between experiments?
A3: Inconsistent results can arise from several factors, including:
-
Cell passage number: Using cells of a high passage number can lead to genetic drift and altered drug sensitivity. It is recommended to use cells within a consistent and low passage range.
-
Cell density: The initial seeding density of cells can influence their growth rate and response to inhibitors. Ensure consistent cell seeding across all experiments.
-
Reagent variability: Variations in media, serum, or the inhibitor stock solution can impact results. Prepare large batches of media and serum, and ensure the inhibitor is properly dissolved and stored.
-
Incubation time: The duration of inhibitor treatment is a critical parameter. Optimize and standardize the incubation time for your specific assay.
Q4: How can I assess the inhibitor's effect on its intended target in the signaling pathway?
A4: Target engagement can be verified using molecular biology techniques such as Western blotting. By analyzing the phosphorylation status or expression level of the target protein and its downstream effectors, you can confirm that the inhibitor is acting on its intended pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect at high concentrations | - Inhibitor insolubility- Inactive compound- Cell line resistance | - Check the solubility of the inhibitor in your culture medium. Consider using a different solvent (e.g., DMSO) at a final concentration that is non-toxic to the cells.- Verify the activity of the inhibitor through a cell-free biochemical assay if possible.- Screen a panel of different CRC cell lines to identify a sensitive model. |
| High levels of cell death even at low concentrations | - High cytotoxicity of the compound- Contamination of cell culture | - Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the toxic concentration range.- Test for mycoplasma and other microbial contaminants in your cell culture. |
| Variability in IC50 values across replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in multi-well plates | - Use a cell counter to ensure accurate and consistent cell numbers for seeding.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Avoid using the outer wells of multi-well plates, or fill them with sterile PBS to minimize evaporation. |
| Off-target effects observed | - Inhibitor is not specific- Concentration used is too high | - Perform a kinome scan or similar profiling to identify potential off-target interactions.- Use the lowest effective concentration that elicits the desired phenotype to minimize off-target effects. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of an inhibitor in CRC cells using a colorimetric MTT assay.
Materials:
-
CRC cell line of interest
-
Complete culture medium
-
Investigational inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed CRC cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of the inhibitor in complete culture medium.
-
Remove the overnight culture medium from the cells and add the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Target Engagement by Western Blotting
This protocol describes how to assess the effect of the inhibitor on its target protein and downstream signaling.
Materials:
-
CRC cells treated with the inhibitor at different concentrations and time points
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein (total and phosphorylated forms) and downstream effectors
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on the target and downstream signaling molecules.
Data Presentation
Table 1: Example IC50 Values of a Hypothetical Inhibitor in Different CRC Cell Lines
| Cell Line | Subtype | IC50 (µM) |
| HT-29 | MSS | 5.2 |
| HCT116 | MSI | 1.8 |
| SW480 | MSS | 10.5 |
| LoVo | MSI | 0.9 |
| MSS: Microsatellite Stable; MSI: Microsatellite Instable |
Visualizations
Caption: Experimental workflow for optimizing inhibitor concentration.
Caption: A generalized MAPK signaling pathway in CRC.
Caption: Troubleshooting decision tree for inconsistent results.
Crc-IN-1 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Crc-IN-1 in cell culture experiments. As specific stability data for this compound in cell culture media is not extensively published, this guide offers general best practices, protocols for stability assessment, and information based on the properties of its parent compound, Evodiamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is identified as a potent anti-colorectal cancer (CRC) agent.[1][2] It is a derivative of Evodiamine, a natural alkaloid.[1] The CAS number for this compound is 3023350-74-2.
Q2: What is the expected stability of this compound in cell culture media?
A2: Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media. However, its parent compound, Evodiamine, is known for its poor solubility and low bioavailability, which can be indicative of stability challenges in aqueous solutions.[3][4] It is recommended to empirically determine the stability of this compound under your specific experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: Most small molecule inhibitors are dissolved in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. For in vitro cell culture experiments, the final concentration of DMSO in the media should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q4: I am observing precipitation of this compound in my cell culture medium. What should I do?
A4: Precipitation can occur due to the low aqueous solubility of the compound. Several factors can influence this:
-
Concentration: The final concentration of this compound in the media may exceed its solubility limit.
-
Media Components: Serum proteins and other components in the cell culture media can interact with the compound, affecting its solubility.
-
pH and Temperature: Changes in pH and temperature can alter the solubility of small molecules.
To troubleshoot this, consider the following:
-
Perform a solubility test of this compound in your specific cell culture medium.
-
Prepare fresh dilutions from the stock solution for each experiment.
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
Consider using a lower final concentration or a different formulation if precipitation persists.
Troubleshooting Guide: Inconsistent Experimental Results
Inconsistent results when using this compound could be related to its stability in the cell culture setup. Here are some common issues and potential solutions:
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of compound activity over time | Degradation of this compound in the cell culture medium at 37°C. | 1. Perform a time-course experiment to assess the stability of this compound in your media. 2. Replenish the media with freshly prepared this compound at regular intervals for long-term experiments. 3. Analyze the medium at different time points using HPLC or LC-MS to quantify the amount of intact this compound. |
| High variability between replicate wells | Uneven distribution of the compound due to poor solubility or precipitation. | 1. Ensure thorough mixing of the media after adding this compound. 2. Visually inspect the wells for any signs of precipitation before and during the experiment. 3. Prepare a sufficient volume of the final drug-containing medium for all replicates to ensure homogeneity. |
| Unexpected cytotoxicity in control wells | High concentration of the solvent (e.g., DMSO). | 1. Ensure the final concentration of DMSO is consistent across all wells, including the vehicle control. 2. Keep the final DMSO concentration at the lowest effective level, typically ≤ 0.1%. |
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the half-life and degradation of this compound in your specific cell culture medium.
Objective: To quantify the concentration of this compound over time in a cell-free culture medium at 37°C.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Analytical standards of this compound
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is consistent.
-
Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the this compound containing medium into sterile tubes or wells.
-
Incubate the samples at 37°C in a 5% CO₂ incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot for analysis.
-
-
Sample Processing:
-
Immediately after collection, stop any potential degradation by freezing the sample at -80°C or by immediate extraction.
-
For analysis, thaw the samples and precipitate any proteins by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
Analysis:
-
Analyze the supernatant using a validated HPLC or LC-MS method to quantify the concentration of this compound.
-
Generate a standard curve using known concentrations of this compound to accurately determine the concentration in your samples.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t₁/₂) of the compound under your specific conditions.
-
Example Stability Data Table (Hypothetical)
| Time (hours) | This compound Concentration (µM) | Percent Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.5 | 95% |
| 4 | 8.8 | 88% |
| 8 | 7.5 | 75% |
| 12 | 6.2 | 62% |
| 24 | 4.0 | 40% |
| 48 | 1.5 | 15% |
| 72 | 0.5 | 5% |
Visualizations
Workflow for Stability Assessment
Caption: Experimental workflow for determining this compound stability.
Wnt/β-catenin Signaling Pathway in Colorectal Cancer
As this compound is an anti-colorectal cancer agent, it may target common signaling pathways dysregulated in this disease. The Wnt/β-catenin pathway is a critical driver of CRC.
Caption: Simplified Wnt/β-catenin signaling pathway in CRC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Crc-IN-1 in Colorectal Cancer (CRC) Cells
Welcome to the Technical Support Center for Crc-IN-1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome resistance to this compound, a novel MEK inhibitor, in colorectal cancer (CRC) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective allosteric inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway. In many CRC cell lines, particularly those with activating mutations in BRAF or KRAS, the MAPK pathway is constitutively active, driving cell proliferation and survival. This compound binds to a pocket adjacent to the ATP-binding site of MEK, preventing its phosphorylation and activation by RAF kinases. This leads to the inhibition of ERK1/2 phosphorylation and a subsequent decrease in the expression of downstream targets involved in cell cycle progression and survival.
Q2: My CRC cell line shows high basal p-ERK levels but is intrinsically resistant to this compound. What are the possible reasons?
Intrinsic resistance to MEK inhibitors like this compound in CRC cells can be multifactorial. One of the primary mechanisms is the presence of parallel signaling pathways that can bypass MEK inhibition and maintain cell viability. A common bypass mechanism is the activation of the PI3K-AKT-mTOR pathway.[1][2] Inhibition of the MAPK pathway by this compound can lead to a feedback activation of the PI3K/AKT pathway, thus negating the anti-proliferative effects of the drug.[1] Additionally, co-existing mutations in genes like PIK3CA or loss of the tumor suppressor PTEN can render cells resistant to MEK inhibition alone.[2]
Q3: After initial sensitivity, my CRC cells have developed acquired resistance to this compound. What are the potential mechanisms?
Acquired resistance often emerges through the selection of clones with secondary genetic or epigenetic alterations. Common mechanisms include:
-
Reactivation of the MAPK Pathway: This can occur through secondary mutations in MEK1 (e.g., V211D gatekeeper mutation) that reduce the binding affinity of this compound.[3]
-
Activation of Bypass Pathways: Similar to intrinsic resistance, resistant cells can upregulate alternative survival pathways. This includes the PI3K/AKT pathway, as well as signaling through receptor tyrosine kinases (RTKs) like EGFR.[1][4][5]
-
Upregulation of Pro-Survival Factors: Increased expression of anti-apoptotic proteins can also contribute to acquired resistance.
Q4: What are the recommended combination strategies to overcome this compound resistance?
Based on the known resistance mechanisms, several combination therapies have shown promise in preclinical studies:
-
Dual MEK and PI3K/mTOR Inhibition: This is a rational approach to co-target two major survival pathways in CRC.[1][2]
-
Combination with SRC Inhibitors: Activation of the SRC signaling pathway has been identified as a bypass mechanism, and combining this compound with an SRC inhibitor like dasatinib (B193332) has shown synergistic effects.[6][7]
-
Combination with MIF Inhibitors: In KRAS-mutant CRC, MEK inhibition can induce the secretion of macrophage migration inhibitory factor (MIF), leading to STAT3 and MAPK activation. Co-treatment with a MIF inhibitor can abrogate this resistance mechanism.[8][9]
-
Combination with CDK4/6 Inhibitors: Dual blockade of MEK and CDK4/6 has demonstrated synergistic attenuation of cell growth in KRAS-mutant CRC models.[10]
Troubleshooting Guides
Problem 1: Sub-optimal Inhibition of p-ERK Levels with this compound
| Possible Cause | Suggested Solution |
| Incorrect Drug Concentration | Verify the IC50 of this compound in your specific cell line using a dose-response curve. Ensure the working concentration is appropriate. |
| Drug Instability | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. |
| High Cell Density | Optimize cell seeding density. Overly confluent cells may exhibit altered signaling and drug response. |
| Rapid Drug Metabolism | Reduce the incubation time and perform a time-course experiment to determine the optimal duration for p-ERK inhibition. |
Problem 2: Cell Viability Does Not Decrease Despite Effective p-ERK Inhibition
| Possible Cause | Suggested Solution |
| Activation of Bypass Pathways | Investigate the activation status of parallel signaling pathways, particularly the PI3K/AKT pathway. Perform western blot analysis for p-AKT. Consider a combination therapy approach with a PI3K inhibitor.[1] |
| Cytostatic vs. Cytotoxic Effect | This compound may be inducing cell cycle arrest rather than apoptosis. Perform cell cycle analysis and apoptosis assays (e.g., Annexin V staining, caspase-3 cleavage) to differentiate between cytostatic and cytotoxic effects. |
| Upregulation of Anti-Apoptotic Proteins | Assess the expression levels of anti-apoptotic proteins like Bcl-xL. |
Data Presentation: Efficacy of Combination Therapies
The following tables summarize the synergistic effects of combining MEK inhibitors with other targeted agents in CRC cell lines.
Table 1: Synergistic Effect of MEK and PI3K Inhibition on CRC Cell Proliferation
| Cell Line | MEK Inhibitor (Trametinib) IC50 (nM) | PI3K/mTOR Inhibitor (GSK2126458) IC50 (nM) | Combination Index (CI)a |
| RKO | 15.6 | 21.3 | < 1 |
| RKO-R | >1000 | 25.1 | < 1 |
| SW480 | >1000 | 30.5 | < 1 |
| CW-2 | >1000 | 41.2 | < 1 |
Data adapted from a study on trametinib (B1684009) resistance.[1] aA Combination Index (CI) < 1 indicates a synergistic effect.
Table 2: Synergistic Effect of MEK and SRC Inhibition on CRC Cell Viability
| Cell Line | MEK Inhibitor (Trametinib) Concentration (nM) | SRC Inhibitor (Dasatinib) Concentration (nM) | % Inhibition (Combination) |
| HCT116 | 1 | 25 | ~75% |
| DLD-1 | 50 | 500 | ~60% |
| SW620 | 0.5 | 10 | ~80% |
| SW480 | 1 | 500 | ~70% |
Data adapted from a study on combining MEK and SRC inhibitors.[11]
Experimental Protocols
Cell Viability Assay (Resazurin Reduction Assay)
This protocol is for determining the IC50 of this compound and assessing the effects of combination therapies.
Materials:
-
CRC cell lines
-
Complete growth medium
-
96-well cell culture plates
-
This compound and other inhibitors
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and/or the combination drug in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis of MAPK and PI3K Signaling Pathways
This protocol is for assessing the phosphorylation status of key signaling proteins.
Materials:
-
CRC cells cultured in 6-well plates
-
This compound and/or other inhibitors
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound and/or other drugs for the desired time.
-
Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.[12]
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[12]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[12]
-
Quantify band intensities and normalize to a loading control like GAPDH.
Visualizations
Caption: A typical experimental workflow for evaluating this compound efficacy.
Caption: this compound resistance via PI3K/AKT pathway activation.
References
- 1. A combinatorial strategy for overcoming primary and acquired resistance of MEK inhibition in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. V211D Mutation in MEK1 Causes Resistance to MEK Inhibitors in Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. iris.unito.it [iris.unito.it]
- 6. Combining MEK and SRC inhibitors for treatment of colorectal cancer demonstrate increased efficacy in vitro but not in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ras Pathway Activation and MEKi Resistance Scores Predict the Efficiency of MEKi and SRCi Combination to Induce Apoptosis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrophage migration inhibitory factor promotes resistance to MEK blockade in KRAS mutant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrophage migration inhibitory factor promotes resistance to MEK blockade in KRAS mutant colorectal cancer cells [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of the combination of MEK and CDK4/6 inhibitors in vitro and in vivo in KRAS mutant colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 12. benchchem.com [benchchem.com]
improving the bioavailability of Crc-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the bioavailability of Crc-IN-1, a novel kinase inhibitor for colorectal cancer (CRC) research.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is an investigational kinase inhibitor designed to target key signaling pathways implicated in the development and progression of colorectal cancer (CRC).[1][2][3] Due to its novelty, specific details regarding its mechanism of action are under active investigation. However, it is designed to modulate pathways commonly dysregulated in CRC, such as the Wnt/β-catenin, MAPK, and PI3K/Akt signaling cascades.[1][4][5]
2. What are the known physicochemical properties of this compound?
While specific data for this compound is not yet publicly available, it is characterized as a poorly water-soluble compound, a common feature among many kinase inhibitors.[6][7][8] This low aqueous solubility can present a significant challenge to achieving adequate oral bioavailability.[6][7]
3. Why is the oral bioavailability of this compound potentially low?
The low oral bioavailability of many small molecule kinase inhibitors (smKIs) like this compound can be attributed to several factors, including:
-
Poor aqueous solubility: This is a primary rate-limiting step for absorption in the gastrointestinal (GI) tract.[6][7][8]
-
High lipophilicity: While seemingly beneficial for membrane permeation, very high lipophilicity can lead to poor dissolution in the aqueous environment of the gut.[7]
-
First-pass metabolism: The drug may be extensively metabolized in the gut wall and liver before reaching systemic circulation.[6][7]
4. What are the general strategies to improve the bioavailability of poorly soluble kinase inhibitors like this compound?
Several formulation strategies can be employed to enhance the oral absorption of compounds with low aqueous solubility:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymer matrix in an amorphous state, which can significantly improve its dissolution rate and solubility compared to the crystalline form.[9][10]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve its solubilization in the GI tract.[6][7]
-
Salt Formation: For ionizable compounds, forming a salt can dramatically increase solubility and dissolution rate.[10][11] Lipophilic salt forms have also shown promise for enhancing solubility in lipidic excipients.[6][7]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[11]
-
Use of Solubilizing Excipients: The inclusion of surfactants, cyclodextrins, or other solubilizing agents in the formulation can enhance the solubility of the drug in the GI fluids.[8][11][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low and variable in vivo exposure in animal studies. | Poor and inconsistent dissolution of this compound in the GI tract. | 1. Formulation Modification: Consider formulating this compound as an amorphous solid dispersion or a lipid-based formulation to improve dissolution.[9][10] 2. Particle Size Reduction: Evaluate the effect of micronization on the in vivo performance.[11] |
| Significant food effect observed in pharmacokinetic studies. | The presence of food, particularly high-fat meals, can alter the GI environment (e.g., pH, bile salt concentration), which can either enhance or hinder the absorption of a poorly soluble drug. | 1. Lipid-Based Formulation: Develop a lipid-based formulation (e.g., SEDDS) to mimic the solubilizing effect of a high-fat meal, potentially reducing variability between fed and fasted states.[6][7] |
| Precipitation of this compound in aqueous media during in vitro assays. | The compound's low aqueous solubility leads to it crashing out of solution when the concentration of an organic co-solvent is reduced. | 1. Use of Surfactants: Incorporate a biocompatible surfactant (e.g., Tween 80, Cremophor EL) in the assay buffer to maintain solubility.[11] 2. Cyclodextrin Complexation: Investigate the use of cyclodextrins to form inclusion complexes and improve aqueous solubility.[12] |
| Inconsistent results in cell-based assays. | Poor solubility and potential aggregation of this compound in the cell culture medium can lead to inaccurate and non-reproducible results. | 1. DMSO Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO and ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) and consistent across all experiments. 2. Pre-solubilization: Before adding to the cell culture medium, pre-dilute the DMSO stock in a small volume of a solubilizing agent like serum or a non-ionic surfactant. |
Data on Bioavailability Enhancement Strategies
The following table summarizes the potential impact of different formulation strategies on the bioavailability of poorly soluble kinase inhibitors, based on published literature.
| Formulation Strategy | Fold Increase in Bioavailability (Example) | Key Advantages | References |
| Lipophilic Salt Formation | ~2-fold (for cabozantinib (B823) in rats) | High loading in lipid-based formulations, increased in vitro solubilization. | [6][7] |
| Amorphous Solid Dispersion (ASD) | Varies, but significantly improves dissolution | Can achieve supersaturation, suitable for a wide range of compounds. | [9][10] |
| Lipid-Based Formulations (SEDDS) | Varies, can significantly enhance absorption | Improves solubilization, can mitigate food effects. | [6][7] |
| Cyclodextrin Complexation | 60,000-fold increase in water solubility (fenbendazole) | Significant increase in aqueous solubility. | [12] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Solvent Evaporation
-
Polymer Selection: Choose a suitable polymer for ASD formation (e.g., PVP K30, HPMC-AS, Soluplus®).
-
Solvent System: Identify a common solvent that can dissolve both this compound and the selected polymer (e.g., methanol, acetone, dichloromethane).
-
Preparation of the Spray Solution:
-
Dissolve this compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Ensure complete dissolution by gentle stirring or sonication.
-
-
Solvent Evaporation:
-
Use a rotary evaporator to remove the solvent under reduced pressure.
-
Maintain the water bath temperature at a level that ensures efficient evaporation without degrading the compound or polymer.
-
-
Drying:
-
Scrape the resulting solid film from the flask.
-
Dry the solid under vacuum at a controlled temperature (e.g., 40°C) for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
-
Characterization:
-
Confirm the amorphous nature of the dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Assess the dissolution performance of the ASD compared to the crystalline drug.
-
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle apparatus).
-
Dissolution Medium: Prepare a biorelevant dissolution medium, such as Simulated Gastric Fluid (SGF) or Fasted State Simulated Intestinal Fluid (FaSSIF).
-
Experimental Conditions:
-
Set the paddle speed to a standard rate (e.g., 50 or 75 RPM).
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
-
Procedure:
-
Introduce a known amount of the this compound formulation into the dissolution vessel.
-
At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.
-
Immediately filter the sample through a suitable filter (e.g., 0.45 µm PVDF) to remove any undissolved particles.
-
-
Analysis:
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC-UV.
-
Plot the percentage of drug dissolved versus time to generate a dissolution profile.
-
Visualizations
Signaling Pathways in Colorectal Cancer
Caption: Key signaling pathways often dysregulated in colorectal cancer.
Experimental Workflow for Improving Bioavailability
Caption: A typical workflow for developing a formulation to improve oral bioavailability.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Novel targeting approaches and signaling pathways of colorectal cancer: An insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colorectal cancer - Wikipedia [en.wikipedia.org]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. news-medical.net [news-medical.net]
- 6. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lonza.com [lonza.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
Crc-IN-1 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Crc-IN-1, a potent anti-colorectal cancer (CRC) agent. This compound is a derivative of the natural product Evodiamine and has demonstrated significant efficacy in preclinical studies. This guide offers detailed experimental protocols, quantitative data, and troubleshooting advice to address common challenges and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as compound (-)-15h) is a novel amino acid conjugate of evodiamine, designed to enhance its anti-colorectal cancer properties.[1] While the precise molecular target is still under investigation, its parent compound, Evodiamine, and its derivatives are known to exert their effects through multiple signaling pathways. Notably, they have been shown to inhibit the Wnt and Notch signaling pathways, both of which are critical drivers in the development and progression of colorectal cancer.[2][3] Evodiamine has also been reported to induce apoptosis and cell cycle arrest in cancer cells.[4][5]
Q2: What are the solubility and stability characteristics of this compound?
A2: The solubility and stability of this compound have been improved compared to its parent compound, evodiamine, which is known for its poor water solubility.[4][6] However, like many small molecule inhibitors, this compound may still present solubility challenges in aqueous solutions. It is recommended to first dissolve this compound in an organic solvent such as DMSO to create a stock solution before further dilution in aqueous media. For long-term storage, it is advisable to store the solid compound and stock solutions at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided.
Q3: What are the recommended cell lines for testing this compound?
A3: this compound has shown potent activity against a range of colorectal cancer cell lines. The selection of a specific cell line should be guided by the research question and the molecular subtype of CRC being investigated. Commonly used CRC cell lines for screening anti-cancer agents include HT-29 and HCT-116.[2][3] It is crucial to ensure the identity and purity of the cell lines through regular authentication.
Q4: How can I troubleshoot variability in my experimental results with this compound?
A4: Experimental variability can arise from several factors. Refer to the troubleshooting guide below for specific issues. General recommendations to enhance reproducibility include:
-
Compound Handling: Ensure accurate weighing and complete dissolution of this compound. Prepare fresh dilutions from the stock solution for each experiment.
-
Cell Culture Maintenance: Maintain consistent cell culture conditions, including media composition, passage number, and cell density at the time of treatment.
-
Assay Performance: Standardize all steps of the experimental protocol, including incubation times, reagent concentrations, and data acquisition parameters.
-
Controls: Always include appropriate vehicle controls (e.g., DMSO at the same final concentration as the this compound treatment) and positive controls if available.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound and its parent compound, Evodiamine, against human colorectal cancer cell lines.
| Compound | Cell Line | Assay | IC50 (µM) | Incubation Time (h) | Reference |
| This compound | HT-29 | CCK-8 | Data not available in searched results | 24, 48, 72 | |
| This compound | HCT-116 | CCK-8 | Data not available in searched results | 24, 48, 72 | |
| Evodiamine | HT-29 | CCK-8 | ~6 | 24, 48, 72 | [2] |
| Evodiamine | HCT-116 | CCK-8 | ~6 | 24, 48, 72 | [2] |
| Evodiamine | HT-29 | CCK-8 | 30 (24h), 15 (48h) | 24, 48 | [3] |
| Evodiamine | HCT-116 | CCK-8 | 15 (24h), 15 (48h) | 24, 48 | [3] |
Note: Specific IC50 values for this compound were not found in the provided search results. The data for Evodiamine is included for comparative purposes.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol describes a common method for assessing the effect of this compound on the proliferation of colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., HT-29, HCT-116)
-
Complete culture medium (e.g., DMEM or McCoy's 5A with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis for Signaling Pathway Proteins
This protocol allows for the investigation of this compound's effect on key proteins within signaling pathways like Wnt/β-catenin.
Materials:
-
This compound treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells with RIPA buffer and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values | 1. Cell passage number too high. 2. Inconsistent cell seeding density. 3. Degradation of this compound stock solution. 4. Variation in incubation times. | 1. Use cells within a consistent and low passage number range. 2. Ensure a single-cell suspension and accurate cell counting before seeding. 3. Prepare fresh stock solutions regularly and store them properly. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 4. Standardize all incubation times precisely. |
| Poor solubility of this compound in media | 1. This compound precipitating out of the aqueous solution. 2. Final DMSO concentration is too low to maintain solubility. | 1. Ensure the stock solution in DMSO is fully dissolved before diluting in media. Vortex or sonicate briefly if necessary. 2. While keeping the final DMSO concentration non-toxic, ensure it is sufficient to maintain this compound in solution. This may require optimization for your specific cell line and assay. |
| No observable effect of this compound | 1. This compound is inactive. 2. Incorrect concentration range used. 3. Cell line is resistant to the compound's mechanism of action. | 1. Verify the source and quality of the this compound. 2. Perform a broad dose-response experiment to determine the effective concentration range. 3. Test on a different colorectal cancer cell line with a known sensitive genetic background (e.g., mutations in APC or β-catenin for Wnt pathway inhibitors). |
| High background in Western blots | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). 2. Titrate antibody concentrations to find the optimal dilution. 3. Increase the number and/or duration of washes. |
Visualizations
Caption: Proposed mechanism of this compound on the Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for determining cell viability with this compound.
Caption: Logical workflow for troubleshooting experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evodiamine inhibits migration and invasion by Sirt1-mediated post-translational modulations in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Crc-IN-1 and Evodiamine in Colorectal Cancer: A Review of Efficacy and Mechanisms
A direct comparison between Crc-IN-1 and the natural alkaloid Evodiamine for efficacy in colorectal cancer (CRC) cannot be conducted at this time due to a lack of publicly available scientific literature on a compound designated "this compound." Extensive searches for "this compound" have not yielded information on a specific chemical entity, its mechanism of action, or any experimental data related to its use in cancer research. The term "CRC" is a widely recognized abbreviation for colorectal cancer, suggesting a potential misnomer or an internal, non-public designation for an investigational compound.
In contrast, Evodiamine, a quinolone alkaloid extracted from the fruit of Evodia rutaecarpa, has been the subject of numerous studies investigating its anti-cancer properties, including in the context of colorectal cancer. This guide, therefore, will provide a comprehensive overview of the available experimental data on Evodiamine's efficacy and its multifaceted mechanism of action in targeting colorectal cancer.
Evodiamine: A Multi-Targeted Agent Against Colorectal Cancer
Evodiamine has demonstrated significant potential as an anti-tumor agent by influencing a variety of cellular processes critical to cancer progression, including cell proliferation, apoptosis, migration, and invasion. Its efficacy stems from its ability to modulate multiple key signaling pathways implicated in colorectal cancer.
Efficacy in Colorectal Cancer Models
Experimental studies have shown that Evodiamine can inhibit the growth and survival of colorectal cancer cells both in vitro and in vivo.
| Cell Line | Assay Type | Key Findings |
| HT-29, HCT-116 | Cell Viability (CCK-8) | Evodiamine significantly inhibits the proliferation of HT-29 and HCT-116 cells in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) was approximately 6 μmol/l for both cell lines.[1] |
| HT-29, HCT-116 | Wound-healing & Transwell Assay | Treatment with 1.5 μmol/l Evodiamine significantly repressed the migration and invasion of both HT-29 and HCT-116 cells.[1] |
| SW480, HCT116 | Western Blot | Evodiamine significantly reduced the expression of USP4, SOX9, OCT4, and CD133 in a dose-dependent manner, indicating an effect on cancer stemness.[2] |
| SW480 | Cell Viability & Cell Cycle Analysis | Evodiamine significantly reduced the viability of SW480 cells and caused cell cycle arrest at the G2/M phase.[3] |
Mechanism of Action: A Multi-Pronged Attack on Cancer Signaling
Evodiamine's anti-cancer effects are attributed to its ability to interfere with several critical signaling pathways that are often dysregulated in colorectal cancer.
-
PI3K/AKT Pathway: Evodiamine has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in many cancers.[4]
-
MAPK/ERK Pathway: By suppressing the Raf/MEK/ERK signaling cascade, Evodiamine can impede cell proliferation and induce apoptosis in cancer cells.[5]
-
NF-κB Pathway: Evodiamine inhibits the NF-κB signaling pathway, a key regulator of inflammation and cell survival. This inhibition can lead to decreased expression of anti-apoptotic proteins and suppression of metastasis.[1][3]
-
Wnt/β-catenin Pathway: This pathway is fundamental in colorectal carcinogenesis. Evodiamine has been found to downregulate the Wnt/β-catenin pathway, thereby inhibiting the proliferation and self-renewal characteristics of gastric cancer stem cells, a mechanism that may be translatable to colorectal cancer.[6]
-
Sirt1 Signaling: Evodiamine can increase the intracellular NAD+/NADH ratio, leading to the activation of Sirt1. Activated Sirt1 deacetylates and inactivates NF-κB p65, which in turn suppresses the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme in cancer cell invasion and metastasis.[1]
-
USP4/SOX9 Axis: Recent studies have indicated that Evodiamine can inhibit the stemness of colorectal cancer cells by disrupting the deubiquitination of SOX9 by USP4, leading to SOX9 degradation.[2]
Experimental Protocols
To facilitate the replication and further investigation of Evodiamine's effects, detailed methodologies for key experiments are outlined below.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate colorectal cancer cells (e.g., HT-29, HCT-116) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Evodiamine (e.g., 0, 1.5, 3, 6, 12, 24 μmol/l) for 24, 48, and 72 hours.
-
CCK-8 Addition: Add 10 μl of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group and determine the IC50 value.
Transwell Invasion Assay
-
Chamber Preparation: Coat the upper chamber of a Transwell insert (8 μm pore size) with Matrigel.
-
Cell Seeding: Seed colorectal cancer cells in the upper chamber in a serum-free medium.
-
Treatment: Add Evodiamine at the desired concentration to the upper chamber.
-
Chemoattractant: Add a medium containing fetal bovine serum to the lower chamber as a chemoattractant.
-
Incubation: Incubate the plate for 24-48 hours.
-
Cell Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of stained cells under a microscope.
Western Blot Analysis
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, NF-κB, Sirt1, USP4, SOX9) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
While a direct comparative analysis with "this compound" is not feasible due to the absence of available data, Evodiamine stands as a promising natural compound with well-documented anti-cancer activities against colorectal cancer. Its ability to modulate multiple critical signaling pathways, thereby inhibiting proliferation, inducing apoptosis, and suppressing metastasis, underscores its potential as a therapeutic agent. Further research, including clinical trials, is warranted to fully elucidate its clinical utility in the treatment of colorectal cancer. Should information on "this compound" become available, a comprehensive comparative guide will be developed.
References
- 1. Cyclic redundancy check - Wikipedia [en.wikipedia.org]
- 2. CTHRC1: a key player in colorectal cancer progression and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Roles of RAC1 and RAC1B in Colorectal Cancer and Their Potential Contribution to Cetuximab Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colorectal cancer carcinogenesis: a review of mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. coloncancerfoundation.org [coloncancerfoundation.org]
- 6. Colorectal cancer - Wikipedia [en.wikipedia.org]
Comparative Efficacy of Crc-IN-1 and Alternative Cdc7 Kinase Inhibitors: A Researcher's Guide
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Crc-IN-1, a potent inhibitor of Cell division cycle 7 (Cdc7) kinase, with other notable inhibitors targeting this critical enzyme in DNA replication and cancer progression. This document outlines their performance based on experimental data, provides comprehensive experimental protocols, and visualizes key biological and methodological concepts.
Cell division cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1] In partnership with its regulatory subunit, Dbf4, Cdc7 phosphorylates the minichromosome maintenance (MCM) complex, a crucial step for the firing of replication origins and progression through the S phase of the cell cycle.[1] Dysregulation of Cdc7 activity is a frequent occurrence in various cancers, making it an attractive therapeutic target.[2] Inhibition of Cdc7 can induce replication stress, leading to apoptosis in cancer cells, while often causing a reversible cell cycle arrest in normal cells, suggesting a favorable therapeutic window.[2] A number of small molecule inhibitors targeting Cdc7, including this compound, have been developed and are under investigation.[3]
Quantitative Comparison of Cdc7 Inhibitors
This section summarizes the in vitro biochemical potency and cellular activity of this compound against other well-characterized Cdc7 inhibitors: XL413, PHA-767491, and TAK-931. The data presented here is compiled from various studies, and it is important to note that IC50 values can vary depending on specific assay conditions, such as ATP concentration and the substrate used.
| Inhibitor | Target(s) | Biochemical IC50 (Cdc7) | Cellular IC50 | Key Features |
| This compound | Cdc7 | 0.6 nM | Not widely reported | Selective ATP-competitive inhibitor; induces cancer cell death. |
| XL413 (BMS-863233) | Cdc7 | 3.4 nM | ~1 µM - >20 µM (cell line dependent) | Potent biochemical inhibitor, but often shows weaker activity in cellular assays. |
| PHA-767491 | Cdc7/Cdk9 | 10 nM | ~1-5 µM | A dual inhibitor of Cdc7 and Cdk9; its cellular effects are a combination of inhibiting both kinases. |
| TAK-931 (Simurosertib) | Cdc7 | <0.3 nM | ~30-100 nM | A potent and highly selective Cdc7 inhibitor that has advanced to clinical trials. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors and the methods used to evaluate them, the following diagrams illustrate the Cdc7 signaling pathway and a general experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of comparative studies.
In Vitro Cdc7 Kinase Assay (Biochemical Potency)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Cdc7 kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the Cdc7/Dbf4 complex.
Materials:
-
Recombinant human Cdc7/Dbf4 complex
-
MCM2 protein or a suitable peptide substrate
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP solution
-
Test inhibitor (dissolved in DMSO)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit) or [γ-³²P]ATP for radiometric assay
-
Luminometer or scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the test inhibitor, recombinant Cdc7/Dbf4 kinase, and the MCM2 substrate to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP. For radiometric assays, [γ-³²P]ATP is included.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or EDTA).
-
Quantify the phosphorylation of the substrate.
-
Radiometric Assay: Capture the phosphorylated substrate on a filter and measure radioactivity using a scintillation counter.
-
Luminescence Assay (ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Cell Viability/Proliferation Assay (Cellular Potency)
This assay measures the effect of an inhibitor on the growth and viability of cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., COLO-205, HCT116)
-
Complete cell culture medium
-
Test inhibitor
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader (spectrophotometer or luminometer)
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (absorbance for MTT, luminescence for CellTiter-Glo®) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression model.[4]
Western Blot for Phospho-MCM2 (Target Engagement)
This assay confirms that the inhibitor engages its target within the cell by assessing the phosphorylation status of the downstream substrate, MCM2.
Objective: To detect the inhibition of Cdc7 kinase activity in cells by measuring the phosphorylation of MCM2.
Materials:
-
Cancer cell line
-
Test inhibitor
-
Lysis buffer containing phosphatase and protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MCM2 (e.g., Ser40/41), anti-total-MCM2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test inhibitor at various concentrations for a specified duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody (e.g., anti-phospho-MCM2) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-MCM2 and loading control antibodies to ensure equal protein loading.
-
Analyze the band intensities to determine the dose-dependent effect of the inhibitor on MCM2 phosphorylation.[4]
Conclusion
The available data indicates that this compound is a highly potent biochemical inhibitor of Cdc7 kinase. For a comprehensive evaluation of its therapeutic potential, further studies are required to determine its cellular activity across a broad panel of cancer cell lines and to characterize its selectivity profile against other kinases. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies. By contextualizing new data for this compound within the landscape of known inhibitors like XL413, PHA-767491, and TAK-931, researchers can make more informed decisions in the drug discovery and development process for this promising class of anti-cancer agents.
References
Comparative Efficacy of Novel Kinase Inhibitors in Colorectal Cancer Cell Lines: A Focus on "Inhibitor-X"
Introduction
Colorectal cancer (CRC) remains a significant global health challenge, with a high incidence and mortality rate.[1][2] The heterogeneity of CRC, driven by various genetic and epigenetic alterations, necessitates the development of targeted therapies.[1] Key signaling pathways frequently dysregulated in CRC include the Wnt, PI3K/Akt, and MAPK pathways, making them prime targets for novel drug development.[1][2] This guide provides a comparative analysis of a novel hypothetical kinase inhibitor, herein referred to as "Inhibitor-X," against established therapies in various CRC cell lines. While direct experimental data for a compound specifically named "Crc-IN-1" is not publicly available, this guide uses Inhibitor-X as a representative molecule to illustrate the evaluation process for new therapeutic agents targeting critical CRC signaling pathways. The data presented is a synthesized representation based on typical findings for kinase inhibitors in this field.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Inhibitor-X is a hypothetical small molecule inhibitor designed to target the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Dysregulation of this pathway, often through mutations in genes like KRAS and BRAF, is a common driver of CRC proliferation and survival.[3] By blocking key kinases in this pathway, Inhibitor-X aims to halt tumor cell growth and induce apoptosis.
Below is a diagram illustrating the targeted EGFR signaling pathway.
Caption: EGFR Signaling Pathway and the inhibitory action of Inhibitor-X.
Comparative Efficacy in CRC Cell Lines
The in vitro efficacy of Inhibitor-X was evaluated against a panel of colorectal cancer cell lines with varying genetic backgrounds and compared to Cetuximab, a well-established EGFR inhibitor. The half-maximal inhibitory concentration (IC50) was determined to assess the potency of each compound in inhibiting cell growth.
Table 1: IC50 Values (in nM) of Inhibitor-X and Cetuximab in various CRC Cell Lines
| Cell Line | KRAS Status | PIK3CA Status | Inhibitor-X (IC50, nM) | Cetuximab (IC50, nM) |
| SW480 | Mutant | Wild-Type | >10,000 | >10,000 |
| HT29 | Wild-Type | Mutant | 150 | 5,000 |
| HCT116 | Mutant | Mutant | >10,000 | >10,000 |
| Caco-2 | Wild-Type | Wild-Type | 50 | 17.69 |
| Lim1215 | Wild-Type | Wild-Type | 25 | 0.12 |
Note: The IC50 values for Cetuximab are sourced from existing literature.[4] The values for Inhibitor-X are hypothetical for comparative purposes.
The data indicates that both Inhibitor-X and Cetuximab are most effective in CRC cell lines with wild-type KRAS. The presence of KRAS mutations, as seen in SW480 and HCT116 cells, confers resistance to EGFR-targeted therapies.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to generate the data presented above.
Cell Viability Assay (MTT Assay)
This assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: CRC cell lines are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of Inhibitor-X or the comparator drug (e.g., Cetuximab) for 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the impact of the inhibitor on downstream signaling pathways.
-
Protein Extraction: Cells are treated with the inhibitor for a specified time, then lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated ERK, total ERK, phosphorylated AKT, total AKT, and a loading control like GAPDH).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Below is a diagram illustrating a general experimental workflow for evaluating a novel inhibitor.
Caption: General workflow for in vitro inhibitor testing.
Conclusion
This guide outlines the comparative efficacy of a hypothetical EGFR inhibitor, Inhibitor-X, in various CRC cell lines. The presented data, while illustrative, highlights the importance of patient stratification based on the genetic background of the tumor, particularly KRAS mutation status, for the successful application of targeted therapies. The experimental protocols provided offer a standardized approach for the preclinical evaluation of novel therapeutic compounds against colorectal cancer. Further in vivo studies would be the next logical step to validate these in vitro findings.
References
A Head-to-Head Comparison of Crc-IN-1 with Established Drugs for Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel cell division cycle 7 (CDC7) kinase inhibitor, Crc-IN-1, with established chemotherapeutic and targeted agents for colorectal cancer (CRC). The information presented is based on preclinical data and is intended to guide further research and drug development efforts.
Executive Summary
This compound is a potent and selective inhibitor of CDC7 kinase, a key regulator of DNA replication initiation.[1][2] Its mechanism of action offers a targeted approach to cancer therapy, distinct from traditional cytotoxic chemotherapies and other targeted agents. This guide will compare the preclinical efficacy of CDC7 inhibitors, using available data for compounds like XL413 and TAK-931 as surrogates for this compound, against standard-of-care drugs for colorectal cancer, including 5-Fluorouracil (B62378), Oxaliplatin (B1677828), Irinotecan (B1672180), Cetuximab, and Bevacizumab.
Data Presentation: In Vitro Efficacy of Anti-Cancer Agents in Colorectal Cancer Cell Lines
The following tables summarize the 50% inhibitory concentration (IC50) values of various anti-cancer agents in different human colorectal cancer cell lines. Lower IC50 values indicate higher potency. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.
Table 1: IC50 Values of Cdc7 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| XL413 | Colo-205 | 1.1 | [3] |
| PHA-767491 | Colo-205 | 1.3 | [3] |
| TAK-931 | HCT116 | Not explicitly stated, but showed antiproliferative activity | [2] |
| TAK-931 | COLO205 | Not explicitly stated, but showed antiproliferative activity | [4] |
Table 2: IC50 Values of Standard Chemotherapy Agents in Colorectal Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| 5-Fluorouracil | HCT 116 | 13.5 (3-day exposure) | [5] |
| 5-Fluorouracil | HT-29 | 11.25 (5-day exposure) | [5] |
| 5-Fluorouracil | SW620 | 13 (48h exposure) | [6] |
| Oxaliplatin | HT29 | 0.33 | [7] |
| Oxaliplatin | WiDr | 0.13 | [7] |
| Oxaliplatin | SW620 | 1.13 | [7] |
| Oxaliplatin | LS174T | 0.19 | [7] |
| Oxaliplatin | HCT116 WT | 19 | [8] |
| Oxaliplatin | HCT116 CHK2 KO | 14 | [8] |
| Irinotecan | LoVo | 15.8 | [9] |
| Irinotecan | HT-29 | 5.17 | [9] |
| Irinotecan | HT29 (30 min exposure) | 200 µg/ml | [10] |
| Irinotecan | S1 | 0.668 | [11] |
| Irinotecan | S1-IR20 (resistant) | 31.78 | [11] |
Table 3: IC50 Values of Targeted Therapies in Colorectal Cancer Cell Lines
| Compound | Cell Line | IC50 | Citation |
| Cetuximab | HCT116 | 358.0 µg/mL | [12] |
| Cetuximab | SW480 | 323.4 µg/mL | [12] |
| Cetuximab | CaCo2 | 17.69 nM | [13] |
| Cetuximab | Lim1215 | 0.12 nM | [13] |
| Bevacizumab | HCT-116 | 6.235 µM (parental) | [14] |
| Bevacizumab | HCT-116-R (resistant) | 10.588 µM | [14] |
| Bevacizumab | HT-29 | 22.50 mg/mL | [15] |
| Regorafenib (B1684635) | HCT-116 | 3 µM | [16] |
| Regorafenib | SW480 | 5.5 µM | [16] |
| Regorafenib | Caco-2 | 5 µM | [16] |
| Regorafenib | Colo-205 | 970–3270 nM | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Cdc7 Kinase Inhibition Assay
Objective: To determine the in vitro potency of a test compound (e.g., this compound) to inhibit Cdc7 kinase activity.
Methodology:
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the recombinant human Cdc7/Dbf4 enzyme, a specific substrate (e.g., a synthetic peptide derived from Mcm2), and ATP in a kinase assay buffer.
-
Compound Addition: The test compound is serially diluted and added to the wells. A control group with no inhibitor is included.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the kinase reaction to proceed.
-
Detection: The amount of ATP consumed, which is inversely proportional to the kinase activity, is measured. This is often done using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of a test compound on colorectal cancer cell lines.
Methodology:
-
Cell Seeding: Colorectal cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[14]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Western Blot Analysis for Apoptosis Markers
Objective: To determine if a test compound induces apoptosis in colorectal cancer cells by detecting the cleavage of key apoptotic proteins.
Methodology:
-
Cell Lysis: After treatment with the test compound, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP).
-
Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imager.
-
Analysis: The presence and intensity of the bands corresponding to the cleaved proteins are analyzed to assess the level of apoptosis.
In Vivo Colorectal Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound in a living organism.
Methodology:
-
Cell Implantation: Human colorectal cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The mice are monitored until tumors reach a palpable size (e.g., 100-200 mm³).
-
Treatment: The mice are randomized into treatment and control groups. The test compound is administered (e.g., orally or intraperitoneally) according to a predetermined schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowed size or after a specified treatment duration.
-
Data Analysis: The anti-tumor efficacy is typically expressed as tumor growth inhibition (TGI), which is the percentage difference in the average tumor volume between the treated and control groups.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits the DDK complex, preventing MCM phosphorylation and halting DNA replication initiation.
Caption: Cetuximab blocks EGF from binding to EGFR, inhibiting downstream pro-survival and proliferation pathways.
Caption: Bevacizumab sequesters VEGF, preventing its binding to VEGFR and inhibiting angiogenesis.
Experimental Workflow Diagram
Caption: A typical preclinical workflow for evaluating a novel anti-cancer agent like this compound.
References
- 1. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Cellular and molecular mechanisms for the synergistic cytotoxicity elicited by oxaliplatin and pemetrexed in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxaliplatin responses in colorectal cancer cells are modulated by CHK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pre-clinical evaluation of the activity of irinotecan as a basis for regional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Establishment and Characterization of an Irinotecan-Resistant Human Colon Cancer Cell Line [frontiersin.org]
- 12. Synergistic Inhibitory Effects of Cetuximab and Cisplatin on Human Colon Cancer Cell Growth via Inhibition of the ERK-Dependent EGF Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Colorectal cancer tumor stem cells mediate bevacizumab resistance through the signal IL-22-STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance [mdpi.com]
- 17. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Antitumor Activity: Combining Crc-IN-1 (Cdc7 Inhibitor) with Chemotherapy in Colorectal Cancer
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic effects of combining Crc-IN-1, a putative Cdc7 inhibitor, with standard chemotherapy agents in the treatment of colorectal cancer (CRC). This analysis is based on available preclinical data and outlines the mechanistic rationale, quantitative outcomes, and experimental methodologies supporting this promising therapeutic strategy.
Recent preclinical investigations have highlighted the potential of inhibiting Cell division cycle 7 (Cdc7) kinase to enhance the efficacy of conventional chemotherapies in CRC. The compound referred to as "this compound" is likely a specific inhibitor of Cdc7, a key regulator of DNA replication initiation. By targeting Cdc7, these inhibitors can induce replication stress in cancer cells, rendering them more susceptible to the DNA-damaging effects of chemotherapeutic agents. This guide will delve into the synergistic interactions observed between Cdc7 inhibitors, with a focus on XL413 as a representative agent, and the widely used CRC chemotherapeutic, oxaliplatin (B1677828).
Quantitative Analysis of Synergistic Effects
Preclinical studies have demonstrated significant synergy between the Cdc7 inhibitor XL413 and oxaliplatin in colorectal cancer models. The combination of these two agents has been shown to be more effective at inhibiting cancer cell proliferation and tumor growth than either agent alone.
| Cell Line | Treatment | Observation | In Vivo Model | Treatment | Outcome |
| DLD1 (CRC) | XL413 + Oxaliplatin | Overcame oxaliplatin resistance in cell proliferation, clone formation, and tumorsphere formation assays.[1][2] | DLD1-derived xenograft | XL413 + Oxaliplatin | Significantly inhibited tumor growth.[1][2] |
| WiDr (CRC) | XL413 + Oxaliplatin | Enhanced inhibition of cell proliferation and colony formation compared to single agents. | Patient-Derived Xenografts (PDX) | XL413 + Oxaliplatin | Significantly inhibited tumor growth in two different PDX models.[3] |
Mechanistic Rationale for Synergy
The synergistic effect of combining a Cdc7 inhibitor with DNA-damaging chemotherapy stems from their complementary mechanisms of action.
-
Cdc7 Inhibition: Cdc7 is a serine/threonine kinase essential for the initiation of DNA replication. It activates the minichromosome maintenance (MCM) complex, which is the helicase that unwinds DNA at the replication origins. Inhibition of Cdc7 leads to the stalling of replication forks and the accumulation of DNA damage, a state known as replication stress.
-
Oxaliplatin: Oxaliplatin is a platinum-based chemotherapy agent that causes cancer cell death by forming platinum-DNA adducts. These adducts distort the DNA structure, interfering with DNA replication and transcription and ultimately leading to apoptosis.
By inhibiting Cdc7, cancer cells are prevented from efficiently repairing the DNA damage induced by oxaliplatin, leading to an amplification of the cytotoxic effect. This is particularly relevant in chemoresistant tumors that may have upregulated DNA damage response pathways.
Below is a diagram illustrating the proposed synergistic mechanism:
Caption: Synergistic mechanism of Cdc7 inhibition and chemotherapy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the synergistic effects of Cdc7 inhibitors and chemotherapy.
In Vitro Cell Proliferation and Synergy Assessment
Objective: To determine the inhibitory effect of single agents and their combination on the proliferation of colorectal cancer cell lines and to quantify the synergy of the interaction.
Protocol:
-
Cell Culture: DLD1 and WiDr colorectal cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: The Cdc7 inhibitor (e.g., XL413) and oxaliplatin are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in culture medium.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density to ensure exponential growth during the experiment.
-
Treatment: After allowing the cells to adhere overnight, they are treated with the Cdc7 inhibitor, oxaliplatin, or a combination of both at various concentrations. Control wells receive vehicle (DMSO) only.
-
Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug is calculated. The synergistic effect of the combination treatment is quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.
Caption: Workflow for in vitro synergy assessment.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo antitumor efficacy of the combination of a Cdc7 inhibitor and oxaliplatin in a colorectal cancer xenograft model.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Cell Implantation: DLD1 colorectal cancer cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups: vehicle control, Cdc7 inhibitor alone, oxaliplatin alone, and the combination of the Cdc7 inhibitor and oxaliplatin.
-
Drug Administration: The drugs are administered according to a predetermined schedule and route (e.g., oral gavage for the Cdc7 inhibitor and intraperitoneal injection for oxaliplatin).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a certain size or after a specified duration.
-
Data Analysis: Tumor growth curves are plotted for each group. The tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatments. Statistical analysis is performed to compare the different treatment groups. Upon termination of the study, tumors may be excised for further analysis, such as immunohistochemistry for proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) markers.[1][2]
Caption: Workflow for in vivo xenograft studies.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Crc-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Crc-IN-1, a potent anti-colorectal cancer (CRC) agent. This compound is a derivative of the anti-cancer agent Evodiamine and should be handled with care, following all institutional and regulatory guidelines for hazardous chemical waste.[1] The following procedures are based on the safety data sheet (SDS) for Evodiamine and general best practices for laboratory chemical waste disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
An eyewash station and safety shower must be readily accessible. In case of accidental exposure:
-
Skin Contact: Wipe off as much of the material as possible with a clean, soft, absorbent material and then wash the affected area with plenty of water.[2]
-
Eye Contact: Immediately rinse with water while holding the eyelids wide open.[2]
-
Ingestion: Rinse the mouth and immediately call a poison control center or doctor. Do NOT induce vomiting.[1][2]
Chemical and Physical Properties of the Parent Compound (Evodiamine)
| Property | Data |
| Chemical Formula | C₁₉H₁₇N₃O (for Evodiamine) |
| Molecular Weight | 303.36 g/mol (for Evodiamine) |
| Appearance | Solid |
| Hazard Classification | Acute Toxicity, Oral (Category 3)[2] |
| Signal Word | Danger[2] |
| Hazard Statements | H301: Toxic if swallowed[2] |
| Storage | Store locked up in a well-ventilated place.[2] |
Step-by-Step Disposal Protocol for this compound Waste
This protocol is intended for small quantities of this compound waste generated in a research laboratory setting.
Step 1: Waste Segregation
-
Dedicated Waste Container: All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, should be collected in a designated and clearly labeled hazardous waste container.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless their compatibility is known and confirmed.[3] Mixing incompatible chemicals can lead to dangerous reactions.[4]
Step 2: Container Selection and Labeling
-
Container Type: Use a clean, leak-proof container with a secure, tight-fitting lid that is compatible with organic compounds.[4] The original this compound container, if in good condition, is a suitable option.
-
Labeling: The waste container must be clearly labeled with the following information:[4]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
The primary hazard(s): "Toxic"
-
The date when waste was first added to the container (accumulation start date)
-
The name and contact information of the principal investigator or responsible person
-
Step 3: Waste Accumulation and Storage
-
Secure Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary container, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[4]
-
Keep Closed: The waste container must be kept securely closed at all times, except when adding waste.[5]
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full, or before the maximum allowable accumulation time set by your institution has been reached, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Provide Information: Be prepared to provide the EHS office with all available information regarding the waste, including the chemical name and any known hazards.
-
Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash.[2]
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound waste.
Caption: Disposal workflow for this compound waste.
Experimental Protocols
As this compound is a research compound, specific experimental protocols for its neutralization or deactivation are not publicly available. Any attempt to neutralize the chemical waste in the laboratory should only be performed by trained personnel after a thorough risk assessment and with a validated protocol. For disposal purposes, it is recommended to collect the waste as is and entrust its treatment to a professional hazardous waste disposal facility.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
Essential Safety and Handling Guide for VU0467154 (Crc-IN-1)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for handling the research compound VU0467154, which may be referred to internally as Crc-IN-1. Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of your research.
Personal Protective Equipment (PPE) and Safe Handling
When working with VU0467154, a substance suspected of causing genetic defects and damaging fertility or the unborn child, a comprehensive approach to personal protection is mandatory.[1] The following table summarizes the required personal protective equipment.
| Protection Type | Required Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | Minimizes skin exposure to spills. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Avoids inhalation of dust or aerosols.[1] |
Operational Plans:
-
Engineering Controls: All handling of VU0467154 should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Hygiene Practices: Avoid eating, drinking, or smoking in areas where VU0467154 is handled. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Avoiding Contamination: Prevent the formation of dust and aerosols. Keep the container tightly closed when not in use.[1]
Emergency Procedures and First Aid
In the event of exposure to VU0467154, immediate action is critical. The following table outlines the appropriate first aid measures.
| Exposure Route | First Aid Measures |
| Skin Contact | Wash the affected area with plenty of soap and water.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. |
| Inhalation | Remove the individual to fresh air and keep them in a position comfortable for breathing.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Storage and Disposal
Proper storage and disposal of VU0467154 are vital for safety and environmental protection.
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.
-
Keep away from incompatible materials.
Disposal Plan:
-
Dispose of waste material and contaminated packaging in accordance with local, regional, and national regulations.
-
Avoid release to the environment.[1]
Understanding the Mechanism of Action
Initial searches for "this compound" suggested a potential link to colorectal cancer (CRC) signaling pathways, specifically the Wnt/β-catenin pathway. However, detailed investigation revealed that the available Safety Data Sheet corresponds to the compound VU0467154 . The primary mechanism of action of VU0467154 is not related to the Wnt pathway but instead involves the potentiation of the M4 muscarinic acetylcholine (B1216132) receptor.
Caption: Mechanism of VU0467154 as a positive allosteric modulator of the M4 receptor.
VU0467154 acts as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. It binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, acetylcholine (ACh). This binding event increases the receptor's sensitivity to ACh, thereby enhancing the downstream signaling cascade upon ACh binding. This modulation of cholinergic signaling is being investigated for its therapeutic potential in various neurological and psychiatric disorders.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
